Product packaging for Ozenoxacin-d3(Cat. No.:)

Ozenoxacin-d3

Cat. No.: B12372220
M. Wt: 366.4 g/mol
InChI Key: XPIJWUTXQAGSLK-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ozenoxacin-d3 is a deuterated, stable isotope-labeled analog of Ozenoxacin, a potent non-fluorinated quinolone antibiotic . This compound, where three hydrogen atoms are replaced by deuterium, is specifically designed for use in quantitative analytical methods such as LC-MS/MS, where it serves as a critical internal standard to ensure accuracy and reliability in the measurement of Ozenoxacin levels in research samples . The primary research value of this compound lies in pharmacokinetic studies, drug metabolism research, and residue analysis, helping scientists to understand the disposition and stability of the parent compound with high precision. Ozenoxacin, the parent molecule, functions as a potent bactericidal agent by uniquely inhibiting two bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV . This dual-targeting mechanism disrupts DNA supercoiling and chromosome segregation, leading to rapid bacterial cell death. Ozenoxacin demonstrates exceptional in vitro potency against a broad spectrum of Gram-positive bacteria relevant to dermatological research, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA) and Streptococcus pyogenes . A key characteristic of Ozenoxacin is its structural distinction as a non-fluorinated quinolone, a feature that is retained in the this compound analog and is associated with an improved safety profile and a reduced potential for chondrotoxicity observed with some fluorinated quinolones . Furthermore, its structure helps it evade common bacterial efflux pumps, allowing it to maintain activity against strains resistant to other quinolone antibiotics . This compound is supplied with comprehensive characterization data and is suitable for analytical method development, validation (AMV), and Quality Control (QC) applications in compliance with regulatory guidelines . This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O3 B12372220 Ozenoxacin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N3O3

Molecular Weight

366.4 g/mol

IUPAC Name

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)-3-pyridinyl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)/i3D3

InChI Key

XPIJWUTXQAGSLK-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C

Canonical SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ozenoxacin-d3: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Ozenoxacin-d3, a deuterated analog of the topical quinolone antibiotic Ozenoxacin. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure

Ozenoxacin is a non-fluorinated quinolone antibacterial agent.[1][2][3] Its deuterated analog, this compound, is structurally identical except for the substitution of three hydrogen atoms with deuterium atoms on the methylamino group. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies.

Ozenoxacin

  • IUPAC Name: 1-Cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][4]

  • Chemical Formula: C₂₁H₂₁N₃O₃

  • Molecular Weight: 363.41 g/mol

This compound

  • IUPAC Name: 1-Cyclopropyl-8-methyl-7-(5-methyl-6-((methyl-d3)amino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Chemical Formula: C₂₁H₁₈D₃N₃O₃

  • Molecular Weight: 366.43 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of Ozenoxacin is presented below. While specific experimental data for this compound is not widely available, the properties are expected to be very similar to those of Ozenoxacin due to the nature of isotopic substitution.

PropertyValueReference
Physical State White to pale-yellow crystalline solid
Melting Point >255°C (decomposes)
Boiling Point 573.5 ± 50.0 °C (Predicted)
Density 1.372 ± 0.06 g/cm³ (Predicted)
Solubility - Soluble in methanol and DMSO- Practically insoluble in water
Partition Coefficient (Log P) 2.70 ± 0.02 (n-Octanol/Water)
pKa 6.46 ± 0.50 (Predicted)

Mechanism of Action

Ozenoxacin exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of bacterial resistance.

The following diagram illustrates the signaling pathway of Ozenoxacin's mechanism of action.

Ozenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ozenoxacin Ozenoxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Ozenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Ozenoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Ozenoxacin_Synthesis_Workflow Start Starting Materials: Quinolone intermediate Aminopyridine derivative Reaction Reaction in appropriate solvent (e.g., DMF or NMP) at elevated temperature Start->Reaction Cooling Cooling of the reaction mixture Reaction->Cooling Precipitation Precipitation of the crude product Cooling->Precipitation Filtration1 Filtration and washing of the precipitate Precipitation->Filtration1 Purification Purification by recrystallization Filtration1->Purification Filtration2 Filtration and washing of the purified product Purification->Filtration2 Drying Drying under vacuum Filtration2->Drying Final_Product Final Product: Ozenoxacin Drying->Final_Product Antibacterial_Activity_Workflow Start Bacterial Isolate & Ozenoxacin Stock Solution Serial_Dilution Prepare serial dilutions of Ozenoxacin in broth or agar Start->Serial_Dilution Inoculation Inoculate with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions (e.g., 37°C for 18-24h) Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination Subculture Subculture from tubes/plates with no visible growth onto fresh agar MIC_Determination->Subculture Reincubation Re-incubate the subculture plates Subculture->Reincubation MBC_Determination Determine MBC: Lowest concentration with ≥99.9% killing Reincubation->MBC_Determination

References

Ozenoxacin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ozenoxacin-d3, a deuterated analogue of the topical quinolone antibiotic Ozenoxacin. This guide details its chemical properties, proposed synthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Core Compound Details

This compound is the isotopically labeled version of Ozenoxacin, where three hydrogen atoms on the methylamino group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies.

PropertyValueSource
Chemical Name 1-Cyclopropyl-8-methyl-7-(5-methyl-6-((methyl-d3)amino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
Molecular Formula C21H18D3N3O3[1]
Molecular Weight 366.4 g/mol [1]
CAS Number Not Available (NA)[1]

Physicochemical Properties (Predicted)

Specific experimental data for this compound is limited. The following table presents data for the non-deuterated Ozenoxacin, which is expected to be a close proxy for the deuterated compound.

PropertyValueMethodSource
Appearance White to pale yellow crystalline powderVisual Inspection[2]
Solubility Soluble in Methanol and DMSOSolubility Study
Partition Coefficient (n-Octanol:Water) 2.70 ± 0.02Shake Flask Method
Melting Point >255°C (decomposes)Differential Scanning Calorimetry (DSC)

Proposed Synthesis of this compound

The synthesis of the Ozenoxacin backbone typically involves a palladium-catalyzed Stille coupling reaction between a bromoquinolone derivative and a pyridyl tributylstannane derivative. To introduce the deuterium label, a deuterated methylamine (CD3NH2) would be used in the final step of the pyridyl moiety synthesis, prior to the Stille coupling.

G Bromoquinolone Bromoquinolone intermediate Ozenoxacin_d3 This compound Bromoquinolone->Ozenoxacin_d3 Stille Coupling (Pd catalyst) PyridylStannane_H Pyridyl tributylstannane precursor PyridylStannane_D3 Deuterated Pyridyl tributylstannane PyridylStannane_H->PyridylStannane_D3 Nucleophilic Aromatic Substitution CD3NH2 Deuterated methylamine (CD3NH2) CD3NH2->PyridylStannane_D3 PyridylStannane_D3->Ozenoxacin_d3

A proposed synthetic workflow for this compound.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Ozenoxacin, and by extension this compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: Introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: Responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.

By inhibiting both enzymes, Ozenoxacin leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. This dual-targeting mechanism may also contribute to a lower propensity for the development of bacterial resistance.

G cluster_bacterium Bacterial Cell Ozenoxacin_d3 This compound DNA_Gyrase DNA Gyrase Ozenoxacin_d3->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ozenoxacin_d3->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to G Start Sample/Standard Preparation HPLC HPLC System (Pump, Injector, Column) Start->HPLC Detector UV Detector (304 nm) HPLC->Detector Data Data Acquisition and Processing Detector->Data Result Quantification Data->Result

References

Synthesis and Characterization of Ozenoxacin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of Ozenoxacin-d3, a deuterium-labeled isotopic variant of the quinolone antibiotic Ozenoxacin. Ozenoxacin is a topical antibacterial agent effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[1] The introduction of deuterium at a specific molecular position can be instrumental in pharmacokinetic and metabolic studies. This document provides a hypothetical, yet scientifically grounded, framework for the synthesis of this compound, along with detailed protocols for its characterization using modern analytical techniques. The quantitative data presented herein is illustrative and intended to guide researchers in their experimental design and data interpretation.

Introduction to Ozenoxacin and Isotopic Labeling

Ozenoxacin is a non-fluorinated quinolone that exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] This dual-targeting mechanism contributes to its potent bactericidal activity and a low potential for the development of bacterial resistance.[] The chemical structure of Ozenoxacin is 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical tool in drug discovery and development. Deuterated compounds are valuable as internal standards for quantitative bioanalysis and for studying the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME studies). The substitution of hydrogen with deuterium can also influence the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile due to the kinetic isotope effect. This guide focuses on the synthesis and characterization of this compound, where the three hydrogen atoms of the methyl group at the 8-position of the quinolone core are replaced with deuterium.

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be devised based on established methods for the deuteration of quinolone derivatives. One such method involves an acid-catalyzed deuterium exchange reaction. The proposed synthesis of this compound would therefore involve the deuteration of a suitable precursor or the final Ozenoxacin molecule.

Experimental Protocol: Deuteration of Ozenoxacin

This protocol is a hypothetical adaptation of known deuteration methods for quinolone structures.

Materials:

  • Ozenoxacin (non-deuterated)

  • Deuterated acetic acid (CH₃COOD)

  • Hexane

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ozenoxacin (1.0 equivalent) in deuterated acetic acid (20 equivalents).

  • Deuteration Reaction: Heat the stirred solution at 80°C under a reflux condenser for 24 hours. The progress of the reaction should be monitored by LC-MS to determine the extent of deuterium incorporation.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the deuterated acetic acid in vacuo using a rotary evaporator.

  • Azeotropic Removal of Acetic Acid: To aid in the removal of residual deuterated acetic acid, add hexane (3 x 10 mL) to the flask and concentrate to dryness in vacuo after each addition.

  • Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound. The following analytical techniques are proposed.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized this compound.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of this compound and to estimate the percentage of deuterium incorporation.

Experimental Protocol:

  • Instrument: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: As described for HPLC analysis.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-500.

    • Analysis: The mass spectrum is expected to show a molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak will be analyzed to determine the percentage of d3, d2, and d1 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structure of this compound and to verify that deuteration has occurred at the intended position.

Experimental Protocol:

  • Instrument: NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of Ozenoxacin, with the notable absence of the singlet corresponding to the methyl protons at the 8-position.

  • ¹³C NMR: The carbon NMR spectrum will confirm the overall carbon skeleton of the molecule. The signal for the deuterated methyl carbon will likely be observed as a multiplet due to C-D coupling.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound. Disclaimer: This data is illustrative and based on theoretical calculations and typical experimental outcomes.

Table 1: HPLC Purity Analysis of this compound

ParameterResult
Retention Time (min)~5.8
Purity (%)>98.0

Table 2: LC-MS Analysis of this compound

ParameterExpected Value
Molecular FormulaC₂₁H₁₈D₃N₃O₃
Theoretical Mass (Monoisotopic)366.18 g/mol
Observed [M+H]⁺ (m/z)367.19
Deuterium Incorporation>95% (as d3)

Table 3: Hypothetical ¹H NMR (400 MHz, DMSO-d6) Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
15.0s-COOH
8.7sH-2 (quinoline)
8.0 - 7.0mAromatic and vinyl protons
3.0s-NHCH
1.2 - 1.0mCyclopropyl protons
2.5absent-CH ₃ (position 8)

Table 4: Hypothetical ¹³C NMR (100 MHz, DMSO-d6) Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
177.0-C OOH
166.0C =O (position 4)
150.0 - 110.0Aromatic and vinyl carbons
35.0-NHC H₃
17.0 (multiplet)-C D₃ (position 8)
8.0C H₂ (cyclopropyl)

Visualizations

The following diagrams illustrate the proposed experimental workflow and the mechanism of action of Ozenoxacin.

Synthesis_Workflow Ozenoxacin Ozenoxacin Reaction Deuteration Reaction (CH3COOD, 80°C) Ozenoxacin->Reaction Workup Aqueous Work-up (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Ozenoxacin_d3 This compound Purification->Ozenoxacin_d3

Caption: Proposed workflow for the synthesis of this compound.

Characterization_Workflow Sample Synthesized this compound HPLC HPLC (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight & Deuteration) Sample->LCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Data_Analysis Data Analysis and Structure Elucidation HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis

Caption: Analytical workflow for the characterization of this compound.

Mechanism_of_Action Ozenoxacin Ozenoxacin Inhibition_Gyrase Inhibition Ozenoxacin->Inhibition_Gyrase Inhibition_Topo Inhibition Ozenoxacin->Inhibition_Topo DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV Bacterial Topoisomerase IV Topo_IV->DNA_Replication Inhibition_Gyrase->DNA_Gyrase Inhibition_Topo->Topo_IV Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Ozenoxacin.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed methodologies are based on established chemical principles and analytical techniques. Researchers and drug development professionals can use this guide as a starting point for the preparation and analysis of deuterated Ozenoxacin, which is a valuable tool for advancing our understanding of this important topical antibiotic. Further experimental work is required to validate and optimize the proposed protocols.

References

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and labeling efficiency of Ozenoxacin-d3, a deuterated analog of the topical antibiotic Ozenoxacin. While specific data for this compound is not extensively published, this document outlines the established analytical techniques and experimental workflows based on common practices for other deuterated compounds used in pharmaceutical research.

Introduction to this compound

Ozenoxacin is a novel, non-fluorinated quinolone antibacterial agent.[1][2] Its deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass difference, enabling its use as an internal standard for highly accurate quantification of the parent drug in biological matrices using mass spectrometry. The "-d3" designation typically implies the replacement of three hydrogen atoms with deuterium. The precise location of this labeling is critical and is usually targeted at a metabolically stable position to prevent in-vivo H/D exchange.

Isotopic Purity and Labeling Efficiency: Quantitative Data

The quality of this compound is fundamentally defined by its isotopic purity and labeling efficiency. These parameters are crucial for ensuring the accuracy and reliability of quantitative bioanalytical methods. The data presented below are illustrative of typical specifications for high-quality deuterated standards.

Table 1: Illustrative Isotopic Distribution of this compound

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled Ozenoxacin< 0.5
d1Ozenoxacin with one deuterium atom< 1.0
d2Ozenoxacin with two deuterium atoms< 2.0
d3Fully labeled this compound> 96.5

Table 2: Key Quality Parameters for this compound

ParameterTypical SpecificationMethod of Determination
Chemical Purity≥98%HPLC, UPLC
Isotopic Purity (d3)≥96.5%High-Resolution Mass Spectrometry (HRMS)
Deuterium Enrichment≥99 atom % DMass Spectrometry, NMR Spectroscopy
Isotopic IdentityConforms to structureNMR Spectroscopy

Experimental Protocols

Accurate determination of isotopic purity and labeling efficiency relies on robust analytical methodologies. The following sections detail the typical experimental protocols for the primary techniques employed.

Synthesis of Deuterated Ozenoxacin

The synthesis of deuterated compounds often involves H-D exchange reactions under high temperature and pressure, sometimes utilizing microwave reactors to improve efficiency.[3] For quinolone structures, acid-catalyzed deuteration has been shown to be effective.[4] A plausible method for the synthesis of this compound could involve the use of a deuterated solvent like deuterated acetic acid (CH₃COOD) to introduce deuterium at a specific site, such as a methyl group.[4]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining the isotopic distribution of a labeled compound.

Objective: To quantify the relative abundance of each isotopologue (d0, d1, d2, d3) of Ozenoxacin.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument's sensitivity (typically in the ng/mL to low µg/mL range).

  • Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.

  • Chromatographic Separation: While direct infusion can be used, coupling with a UHPLC system is recommended to separate the analyte from any potential impurities.

  • Mass Spectral Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues. Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Correct the observed intensities for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologues.

Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels and for assessing the extent of deuteration.

Objective: To verify the location of the deuterium atoms and to estimate the deuterium enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of unlabeled Ozenoxacin, indicates the position of deuteration.

    • The isotopic purity can be estimated by comparing the integral of any residual proton signal at the site of deuteration to the integrals of other non-deuterated protons in the molecule.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • A signal at the chemical shift corresponding to the position of the label confirms the presence of deuterium.

Visualizing Workflows and Mechanisms

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Isotopic Purity Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Analysis cluster_result Final Report prep Prepare this compound solution lcms LC-HRMS Analysis prep->lcms nmr NMR Spectroscopy (¹H and ²H) prep->nmr ms_data Extract and integrate isotopologue peaks lcms->ms_data nmr_data Analyze signal reduction and presence nmr->nmr_data correction Correct for natural isotopic abundance ms_data->correction calculation Calculate isotopic purity and enrichment nmr_data->calculation correction->calculation report Certificate of Analysis calculation->report

Caption: A generalized workflow for the determination of the isotopic purity of this compound.

Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism hinders bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

Ozenoxacin_Mechanism cluster_process Bacterial DNA Processes ozenoxacin Ozenoxacin dna_gyrase Bacterial DNA Gyrase ozenoxacin->dna_gyrase topo_iv Bacterial Topoisomerase IV ozenoxacin->topo_iv replication DNA Replication dna_gyrase->replication inhibition transcription Transcription dna_gyrase->transcription inhibition topo_iv->replication inhibition repair DNA Repair topo_iv->repair inhibition

Caption: The inhibitory mechanism of Ozenoxacin on bacterial DNA gyrase and topoisomerase IV.

References

A Technical Guide to Commercial Ozenoxacin-d3 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available Ozenoxacin-d3 reference standards. This compound, a deuterated analog of the quinolone antibiotic Ozenoxacin, serves as an ideal internal standard for highly accurate and precise quantification in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This document outlines key suppliers, their product specifications, relevant experimental methodologies, and the biological pathway of Ozenoxacin.

Commercial Suppliers of this compound

A critical aspect of any quantitative analysis is the quality and characterization of the reference standard. Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data for this compound from prominent commercial sources.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
ARTIS STANDARDS AC0526[1]C₂₁H₁₈D₃N₃O₃[1]366.18[1]Not explicitly stated; sold as a stable isotope-labeled internal standard.Contact for details.[1]
Cleanchem CL-OZX-04C₂₁H₁₈D₃N₃O₃366.4Provided with comprehensive characterization data.Custom synthesis.
MedChemExpress HY-116237ANot explicitly stated for the free base; C₂₁H₁₉D₃ClN₃O₃ for HCl salt.Not explicitly stated for the free base; 402.88 for HCl salt.Not explicitly stated; sold as a deuterium-labeled compound.[2]1mg, 5mg, 10mg, 25mg, 50mg, 100mg (for HCl salt).

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ozenoxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Ozenoxacin induces double-stranded breaks in the bacterial chromosome, ultimately leading to cell death. The dual-targeting mechanism of Ozenoxacin contributes to its potent bactericidal activity and a low propensity for the development of bacterial resistance.

Ozenoxacin_Mechanism Ozenoxacin Ozenoxacin DNA_Gyrase Bacterial DNA Gyrase Ozenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Ozenoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Ozenoxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols: Bioanalytical Quantification of Ozenoxacin using this compound Internal Standard

The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis by LC-MS/MS. It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. While a specific, detailed protocol for an Ozenoxacin assay using this compound was not publicly available in the searched literature, a general and widely accepted methodology for such an analysis is presented below. This protocol is based on established principles of bioanalytical method validation.

Objective: To accurately quantify the concentration of Ozenoxacin in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

  • Ozenoxacin reference standard

  • This compound internal standard

  • Biological matrix (e.g., human plasma)

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade formic acid or ammonium acetate

  • Reagent-grade water

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ozenoxacin and this compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions.

  • Preparation of Working Solutions:

    • Prepare a series of Ozenoxacin working solutions for the calibration curve by serially diluting the stock solution with the appropriate solvent.

    • Prepare a working solution of the this compound internal standard at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological matrix sample, calibration standard, or quality control sample, add a fixed volume of the this compound internal standard working solution.

    • Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation of Ozenoxacin from matrix components.

      • Flow Rate: A typical flow rate for analytical LC-MS.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor to product ion transitions for both Ozenoxacin and this compound by infusing individual standard solutions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Ozenoxacin to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Ozenoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix IS_Addition Add this compound (IS) Matrix->IS_Addition PPT Protein Precipitation IS_Addition->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM) LCMS->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of Ozenoxacin Calibration->Quantification

A typical workflow for the bioanalysis of Ozenoxacin using a deuterated internal standard.

References

Ozenoxacin-d3: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Ozenoxacin-d3, a deuterated analog of the quinolone antibiotic Ozenoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies where this compound is utilized as an internal standard for pharmacokinetic and bioanalytical studies.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. As a deuterated internal standard, ensuring these parameters is paramount for the accuracy and reliability of quantitative bioanalytical methods.[1][2][3] The following table summarizes the typical data found on a CoA for this compound.

Table 1: Representative Certificate of Analysis for this compound

Test ParameterSpecificationTypical Result
Identification
AppearanceWhite to Off-White SolidConforms
¹H-NMRConforms to structureConforms
Mass Spectrum (m/z)Consistent with [M+H]⁺ for C₂₁H₁₈D₃N₃O₃Conforms
Purity
Purity by HPLC (UV, 254 nm)≥ 98.0%99.5%
Chemical Purity by qNMRReport Value99.2%
Isotopic Purity
Isotopic Enrichment (d₃)≥ 98%99.6%
Physical Properties
SolubilitySoluble in DMSOConforms
Residual Solvents
As per USP <467>Meets requirementsConforms
Water Content
By Karl Fischer≤ 1.0%0.2%

Specifications

The specifications for this compound are designed to ensure its suitability as an internal standard in regulated bioanalytical studies. These specifications are established based on guidelines from regulatory bodies such as the FDA and EMA.[4]

Table 2: Quality Control Specifications for this compound

ParameterSpecificationRationale
Identity Positive Identification by ¹H-NMR and Mass SpectrometryConfirms the chemical structure and the presence of the deuterium label.
Assay (Purity) ≥ 98.0% (by HPLC)Ensures that the majority of the material is the desired compound, minimizing interference from impurities.
Isotopic Purity Isotopic Enrichment for d₃ species ≥ 98%A high degree of isotopic enrichment is crucial to prevent signal overlap with the non-labeled analyte.[5]
Impurities Individual Impurities ≤ 0.5%, Total Impurities ≤ 1.5%Minimizes potential interference from related substances in the analytical method.
Residual Solvents Complies with ICH Q3C guidelinesEnsures that residual solvents from the synthesis process are below levels that could affect analytical performance or safety.
Water Content ≤ 1.0%Controls the water content, which can affect the stability and accurate weighing of the material.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound. These protocols are based on established practices for the validation of bioanalytical methods using stable isotope-labeled internal standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solution and record the chromatogram.

  • Calculation: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry for Identity and Isotopic Purity

Objective: To confirm the identity and determine the isotopic enrichment of this compound.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • LC-MS/MS Analysis: Infuse the solution directly into the mass spectrometer or inject it onto an LC column.

  • Mass Spectrum Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Isotopic Distribution Analysis: Analyze the isotopic cluster of the molecular ion to determine the percentage of the d₃ species relative to d₀, d₁, and d₂ species.

Bioanalytical Method Validation using this compound as an Internal Standard

Objective: To validate a bioanalytical method for the quantification of Ozenoxacin in a biological matrix (e.g., plasma) using this compound as an internal standard, following ICH M10 guidelines.

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: A series of standards used to establish the relationship between concentration and instrument response.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term storage).

Visualizations

Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key feature that contributes to its potent activity and a lower propensity for the development of resistance.

Ozenoxacin_Mechanism cluster_bacterium Bacterial Cell Ozenoxacin Ozenoxacin DNA_Gyrase DNA Gyrase Ozenoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ozenoxacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to PK_Workflow cluster_study Pharmacokinetic Study Workflow Dosing Administer Ozenoxacin to Study Subjects Sampling Collect Biological Samples (e.g., Plasma) at Defined Time Points Dosing->Sampling Spiking Spike Samples with This compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Ozenoxacin Concentration using the Analyte/IS Peak Area Ratio Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Quantification->PK_Analysis Validation_Flow cluster_validation Bioanalytical Method Validation Method_Development Method Development Selectivity Selectivity Method_Development->Selectivity Calibration_Curve Calibration Curve (Linearity, Range) Method_Development->Calibration_Curve Accuracy_Precision Accuracy & Precision Method_Development->Accuracy_Precision Selectivity->Accuracy_Precision Calibration_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy_Precision->Stability Validated_Method Validated Method Matrix_Effect->Validated_Method Stability->Validated_Method

References

An In-depth Technical Guide to the Mechanism of Action of Ozenoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozenoxacin is a novel, non-fluorinated quinolone antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics.[1][2] Its efficacy stems from a dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[3][4][5] This dual inhibition contributes to its low potential for resistance development. This guide provides a comprehensive overview of the mechanism of action of ozenoxacin, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals. Information regarding a deuterated analog of ozenoxacin is not currently available in published scientific literature. Therefore, this guide will focus on ozenoxacin and include a theoretical discussion on the potential rationale and implications of deuteration.

Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair.

1.1. Dual Inhibition of DNA Gyrase and Topoisomerase IV

Unlike some other quinolones that preferentially target one enzyme over the other, ozenoxacin demonstrates a balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. Inhibition of DNA gyrase by ozenoxacin prevents this supercoiling, leading to the cessation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. By inhibiting topoisomerase IV, ozenoxacin prevents the segregation of these chromosomes into daughter cells, ultimately leading to cell death.

This dual-targeting mechanism is a key advantage of ozenoxacin, as simultaneous mutations in the genes encoding both enzymes are required for the development of high-level resistance, a relatively rare event.

1.2. Formation of a Stable Quinolone-Enzyme-DNA Complex

Ozenoxacin, like other quinolones, does not simply bind to and inactivate the enzymes. Instead, it intercalates into the DNA at the site of enzyme-mediated cleavage, forming a stable ternary complex. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks in the bacterial chromosome. This accumulation of DNA damage triggers the bacterial SOS response and ultimately results in rapid cell death.

1.3. Low Propensity for Resistance Development

The development of resistance to ozenoxacin is considered to be low due to several factors:

  • Dual-Target Inhibition: As mentioned, the necessity for mutations in both target enzymes reduces the frequency of resistance emergence.

  • Efflux Pump Evasion: Ozenoxacin appears to be a poor substrate for some common bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus, which are known to confer resistance to other quinolones by actively transporting them out of the cell.

  • High Intrabacterial Concentration: Ozenoxacin rapidly penetrates bacterial cells and achieves high intracellular concentrations, overwhelming potential resistance mechanisms.

Quantitative Data

The following tables summarize the in vitro activity of ozenoxacin against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Ozenoxacin against Common Pathogens

Bacterial SpeciesStrain TypeMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureusAll Isolates0.0020.12
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.0020.004
Staphylococcus aureusMethicillin-Resistant (MRSA)0.060.12
Staphylococcus epidermidisAll Isolates0.0080.25
Streptococcus pyogenesAll Isolates0.0150.03
Streptococcus agalactiaeAll Isolates≤0.03-

Data compiled from multiple sources.

Table 2: 50% Inhibitory Concentration (IC50) of Ozenoxacin against Target Enzymes

EnzymeBacterial SourceOzenoxacin IC50 (mg/L)
DNA GyraseS. aureus1.25
Topoisomerase IVS. aureus2.5 - 5.0

Data from a study on a new fluoroquinolone, WCK-1734, which also provides comparative data for other quinolones.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ozenoxacin and other quinolones.

3.1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Purified DNA gyrase (subunits A and B)

    • Relaxed plasmid DNA (e.g., pBR322)

    • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

    • ATP

    • Ozenoxacin or other test compounds

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding purified DNA gyrase and ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

    • Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Visualize the DNA bands under UV light after staining.

    • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition at each compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

3.2. Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

  • Materials:

    • Purified topoisomerase IV (subunits ParC and ParE)

    • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles

    • Assay buffer (similar to the gyrase assay buffer)

    • ATP

    • Ozenoxacin or other test compounds

    • Agarose gel electrophoresis system

    • DNA staining agent

  • Procedure:

    • Set up a reaction mixture containing the assay buffer, kDNA, and a range of concentrations of the test compound.

    • Start the reaction by adding purified topoisomerase IV and ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction with a stop solution.

    • Separate the catenated and decatenated DNA products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network remains at the origin.

    • Stain and visualize the DNA bands.

    • Determine the concentration of the compound required to inhibit 50% of the decatenation activity (IC50).

3.3. Bacterial Killing Curve Assay

This assay determines the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Materials:

    • Bacterial strain of interest

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

    • Ozenoxacin or other test compounds at various concentrations (typically multiples of the MIC)

    • Sterile culture tubes or microplates

    • Incubator

    • Spectrophotometer (optional, for monitoring growth)

    • Agar plates for colony counting

  • Procedure:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Dilute the culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).

    • Add the test compound at the desired concentrations to the bacterial suspensions. Include a growth control without any antibiotic.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

    • Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

3.4. Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antibiotic that prevents the growth of a large bacterial population (≥10^10 CFU), thereby restricting the selection of resistant mutants.

  • Materials:

    • Bacterial strain of interest

    • Agar plates containing a range of antibiotic concentrations

    • Liquid growth medium

    • Incubator

  • Procedure:

    • Prepare a high-density bacterial inoculum (≥10^10 CFU/mL).

    • Plate the high-density inoculum onto agar plates containing various concentrations of the test antibiotic.

    • Incubate the plates for 48-72 hours at 37°C.

    • Observe the plates for bacterial growth.

    • The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.

Visualizations

The following diagrams illustrate the mechanism of action of ozenoxacin and related experimental workflows.

Ozenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ozenoxacin Ozenoxacin DNA_Gyrase DNA Gyrase Ozenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ozenoxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Enables Bacterial_Cell_Death Bacterial Cell Death Replicated_DNA Catenated Daughter Chromosomes Topoisomerase_IV->Replicated_DNA Decatenates DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell Division Replicated_DNA->Cell_Division DNA_Replication->Replicated_DNA DNA_Replication->Bacterial_Cell_Death Leads to Cell_Division->Bacterial_Cell_Death

Caption: Mechanism of action of ozenoxacin, showcasing its dual inhibition of DNA gyrase and topoisomerase IV.

DNA_Gyrase_Inhibition_Assay start Start prep_reaction Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - Ozenoxacin start->prep_reaction add_enzyme Add DNA Gyrase and ATP prep_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize and Quantify Bands electrophoresis->visualize calculate_ic50 Calculate IC50 visualize->calculate_ic50

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Bacterial_Killing_Curve_Assay start Start prep_culture Prepare Standardized Bacterial Inoculum start->prep_culture add_ozenoxacin Add Ozenoxacin at Various Concentrations prep_culture->add_ozenoxacin incubate_shaking Incubate with Shaking add_ozenoxacin->incubate_shaking sample_collection Collect Samples at Different Time Points incubate_shaking->sample_collection serial_dilution Perform Serial Dilutions sample_collection->serial_dilution plate_and_incubate Plate on Agar and Incubate serial_dilution->plate_and_incubate count_cfu Count Colonies (CFU) plate_and_incubate->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data

Caption: Experimental workflow for the bacterial killing curve assay.

Deuterated Analog of Ozenoxacin: A Theoretical Perspective

As of the latest available scientific literature, there is no specific information regarding a deuterated analog of ozenoxacin that has been synthesized or evaluated. However, the principles of drug deuteration provide a framework for understanding the potential rationale and implications of such a modification.

Deuteration is the process of selectively replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. The primary motivation for this is to alter the drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect.

For a drug like ozenoxacin, which has negligible systemic absorption after topical application, the rationale for deuteration might be less focused on altering systemic metabolism and more on enhancing its local stability and residence time in the skin. Theoretical benefits could include:

  • Increased Local Half-Life: By slowing down any potential enzymatic degradation within the skin layers, a deuterated analog might maintain its effective concentration for a longer period, potentially allowing for less frequent dosing.

  • Reduced Potential for Metabolite-Related Effects: Although ozenoxacin is minimally metabolized, deuteration could further reduce the formation of any minor metabolites in the skin.

It is important to note that these are theoretical considerations. The synthesis and evaluation of a deuterated ozenoxacin analog would be necessary to determine if these potential benefits are realized and to assess its overall efficacy and safety profile in comparison to the non-deuterated parent compound.

References

A Technical Guide to the Pharmacokinetic Properties of Ozenoxacin and Strategies for Internal Standard Selection in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic properties of ozenoxacin, a non-fluorinated quinolone antimicrobial. A significant focus is placed on the strategic selection of an internal standard (IS) for robust and accurate quantification in relevant biological matrices, a critical step in preclinical and clinical research.

Introduction to Ozenoxacin

Ozenoxacin is a topical antibiotic approved for the treatment of impetigo caused by Staphylococcus aureus and Streptococcus pyogenes.[1] It belongs to the quinolone class of antimicrobials and exerts its bactericidal effect through a dual-target mechanism, inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3] A key characteristic of its clinical use is its formulation as a 1% cream for topical application, which dictates its pharmacokinetic profile.[4]

A pivotal aspect of ozenoxacin's profile is its negligible systemic absorption following topical administration, even on abraded skin.[5] This minimizes the risk of systemic side effects often associated with quinolones. However, for researchers involved in formulation development, in vitro studies, preclinical animal models, or tissue analysis, accurate quantification is paramount. The use of a suitable internal standard in bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is essential to ensure data integrity by correcting for variability in sample preparation and instrument response.

Pharmacokinetic Profile of Ozenoxacin

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ozenoxacin are unique due to its primary topical route of administration and minimal entry into systemic circulation.

2.1 Absorption Following the topical application of ozenoxacin 1% or 2% cream, systemic absorption is negligible. In multiple clinical pharmacokinetic studies involving 110 subjects, no systemic absorption was detected in 84 of 86 individuals. In the few cases where it was detected, plasma concentrations were near the lower limit of quantitation (LLOQ), around 0.489-0.493 ng/mL. In vitro studies using excised human skin in Franz diffusion cells confirmed low skin penetration, with ≤ 0.015% of the applied dose permeating the skin over 24 to 48 hours. The drug tends to remain in the upper layers of the skin, such as the stratum corneum and epidermis.

2.2 Distribution Due to the lack of significant systemic absorption, tissue distribution has not been investigated in humans. In vitro studies have determined that the plasma protein binding of ozenoxacin is moderate, ranging from approximately 80% to 87%, and appears to be independent of concentration.

2.3 Metabolism Ozenoxacin is metabolically stable. It was not metabolized when exposed to fresh human skin discs and was only minimally metabolized (<2%) in human hepatocytes. In vitro studies on human liver microsomes showed that ozenoxacin does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP2E1) except for mild inhibition of CYP3A4 and CYP2C9 at very high, likely clinically irrelevant, concentrations (≥100 μM).

2.4 Excretion Human studies on the excretion of ozenoxacin have not been conducted, as its negligible systemic absorption precludes significant elimination via renal or fecal routes. In preclinical studies involving dermal application in rats, the main route of elimination for the small amount of absorbed drug was through feces.

ParameterFindingReferences
Systemic Absorption (Topical) Negligible; plasma concentrations typically below LLOQ (~0.49 ng/mL)
Plasma Protein Binding Moderate (~80-87%)
Metabolism (Human) Minimal (<2% in hepatocytes); not metabolized in skin discs
Tissue Distribution (Human) Not investigated due to negligible systemic absorption
Excretion (Human) Not investigated due to negligible systemic absorption
CYP450 Inhibition Mild inhibition of CYP3A4 and CYP2C9 only at high concentrations

The Role and Selection of an Internal Standard for Ozenoxacin Analysis

An internal standard is a compound of known concentration added to samples to correct for analytical variability. The selection of an appropriate IS is one of the most critical decisions in developing a robust bioanalytical method. For ozenoxacin, this is crucial for:

  • Preclinical Pharmacokinetics: Accurately determining ADME properties in animal models where different administration routes (e.g., intravenous, oral) may be used.

  • In Vitro Assays: Ensuring precision in studies like skin permeation, metabolic stability, and protein binding.

  • Tissue Quantification: Reliably measuring drug concentration in skin layers.

The ideal IS should mimic the analyte's behavior during sample extraction, cleanup, and ionization without interfering with its signal.

3.1 Internal Standard Selection Strategy

The universally preferred choice for LC-MS/MS bioanalysis is a Stable Isotope-Labeled (SIL) Internal Standard .

  • SIL-IS (Gold Standard): A SIL-IS is the analyte molecule with several atoms (e.g., ¹H, ¹²C) replaced by their heavy isotopes (e.g., ²H/D, ¹³C). This makes it chemically and physically almost identical to the analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most accurate correction. For ozenoxacin, [²H₅]-Ozenoxacin or [¹³C₃]-Ozenoxacin would be ideal candidates.

  • Structural Analogs (Alternative): If a SIL-IS is unavailable, a structural analog may be used. This is a different molecule that is chemically similar to the analyte. For ozenoxacin, another non-fluorinated quinolone or a common fluoroquinolone (e.g., ciprofloxacin, norfloxacin) could be considered. However, this approach is less ideal as differences in physicochemical properties can lead to variations in extraction efficiency and matrix effects, potentially compromising data accuracy.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Chemical Properties Nearly identical to analyteSimilar but not identical
Chromatographic Retention Co-elutes with analyteElutes at a different time
Extraction Recovery Identical to analyteMay differ from analyte
Matrix Effect Compensation ExcellentVariable; may not fully compensate
Accuracy & Precision Highest levelGenerally lower; requires more validation
Availability Requires custom synthesis; may be costlyMore readily available and less expensive

Experimental Protocols

4.1 Protocol: Quantification of Ozenoxacin in Preclinical Plasma by LC-MS/MS

This protocol describes a general method for quantifying ozenoxacin in animal plasma, which can be adapted for other biological matrices.

  • Internal Standard Preparation: Prepare a stock solution of a suitable IS (ideally a SIL-Ozenoxacin) in methanol at 1 mg/mL. Create a working solution by diluting the stock to 100 ng/mL with 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (100 ng/mL).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 15% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ozenoxacin: Parent ion m/z 364 -> Product ion m/z 196 (based on impurity analysis data).

      • IS (Hypothetical SIL): Parent ion m/z 369 -> Product ion m/z 201.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

4.2 Protocol: In Vitro Skin Permeation Assay

This protocol is based on standard methods using Franz diffusion cells.

  • Skin Preparation: Use excised human or animal skin. Mount the skin sample on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer) and maintain at 32-37°C.

    • Apply a defined amount of ozenoxacin cream (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of ozenoxacin in the collected samples using the validated LC-MS/MS method described in Protocol 4.1.

Visualizations: Workflows and Pathways

The following diagrams illustrate key logical and biological pathways relevant to ozenoxacin research.

Internal_Standard_Selection_Workflow start Start: Bioanalytical Method Development is_needed Is an Internal Standard Needed? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS Available? is_needed->sil_available Yes re_evaluate Re-evaluate Assay or Synthesize Custom IS is_needed->re_evaluate No use_sil Select SIL-IS (e.g., [2H5]-Ozenoxacin) sil_available->use_sil Yes analog_available Is a Close Structural Analog Available? sil_available->analog_available No validate Validate Method per ICH M10 Guidelines: Specificity, Linearity, Precision, Accuracy, Matrix Effect use_sil->validate use_analog Select Analog IS (e.g., another quinolone) analog_available->use_analog Yes analog_available->re_evaluate No use_analog->validate re_evaluate->start Re-initiate end End: Method Ready for Sample Analysis validate->end

Caption: A workflow diagram illustrating the decision-making process for selecting an internal standard.

Ozenoxacin_Anti_Inflammatory_Pathway stimulus Bacterial Stimulus (e.g., C. acnes) cell Keratinocyte or Monocyte (THP-1) stimulus->cell Activates p38 p38 MAPK Phosphorylation cell->p38 Induces cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) p38->cytokines Leads to Production of inflammation Inflammation cytokines->inflammation ozenoxacin Ozenoxacin ozenoxacin->p38 Inhibits

Caption: Ozenoxacin inhibits the p38 MAPK pathway, reducing pro-inflammatory cytokine production.

Conclusion

Ozenoxacin's pharmacokinetic profile is defined by its negligible systemic absorption, making it a safe topical antimicrobial agent. For the researchers and developers tasked with its analysis, understanding this profile is key to designing relevant studies. While systemic pharmacokinetic analysis in humans is generally not feasible, accurate quantification in preclinical models, tissue samples, and in vitro systems is critical. The selection of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision in bioanalytical methods. When a SIL-IS is not accessible, a carefully validated structural analog may serve as an alternative. The protocols and workflows provided in this guide offer a robust framework for the successful bioanalytical support of ozenoxacin research and development.

References

Ozenoxacin: An In-Depth Technical Guide to its In Vitro Activity and the Theoretical Potential for Isotopic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ozenoxacin, a novel non-fluorinated quinolone antibiotic. It delves into its mechanism of action, antibacterial spectrum, and resistance profile, presenting key quantitative data in a structured format. Furthermore, this guide explores the theoretical potential for isotopic effects in the context of ozenoxacin's mode of action, offering insights for advanced drug development and mechanistic studies. Detailed experimental protocols for key assays are also provided to facilitate further research.

In Vitro Antimicrobial Activity of Ozenoxacin

Ozenoxacin demonstrates potent bactericidal activity, primarily against Gram-positive bacteria, including strains resistant to other antibiotics.[1] Its efficacy stems from a dual-targeting mechanism that inhibits both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[2][3][4] This dual action is believed to contribute to its low potential for inducing resistance.

Antibacterial Spectrum

Ozenoxacin is highly active against a range of Gram-positive pathogens commonly associated with skin and soft tissue infections. Notably, it shows potent activity against:

  • Staphylococcus aureus , including methicillin-resistant (MRSA) and quinolone-resistant strains.

  • Streptococcus pyogenes .

  • Staphylococcus epidermidis , including methicillin-resistant strains (MRSE).

  • Streptococcus agalactiae .

While its primary strength lies in its activity against Gram-positive organisms, ozenoxacin has also demonstrated some activity against certain Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis, although at higher minimum inhibitory concentrations (MICs).

Quantitative In Vitro Activity

The in vitro potency of ozenoxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for ozenoxacin against key clinical isolates from various studies.

Table 1: In Vitro Activity of Ozenoxacin against Staphylococcus aureus

Isolate CategoryNo. of IsolatesOzenoxacin MIC50 (mg/L)Ozenoxacin MIC90 (mg/L)Reference
All S. aureus14540.0020.12
Methicillin-susceptible (MSSA)2470.0040.004
Methicillin-resistant (MRSA)Not specified0.12Not specified
Levofloxacin-susceptible S. aureusNot specified0.0020.002
Levofloxacin-non-susceptible S. aureusNot specified0.060.5
Ciprofloxacin-susceptible S. aureusNot specifiedMore activeMore active
Ciprofloxacin-resistant S. aureusNot specifiedLess activeLess active

Table 2: In Vitro Activity of Ozenoxacin against Streptococcus pyogenes

Isolate CategoryNo. of IsolatesOzenoxacin MIC50 (mg/L)Ozenoxacin MIC90 (mg/L)Reference
All S. pyogenes2710.0150.03
Adult isolates50Not specified≤0.06
Pediatric isolates50Not specified≤0.06

Table 3: In Vitro Activity of Ozenoxacin against Coagulase-Negative Staphylococci

SpeciesOzenoxacin MIC50 (mg/L)Ozenoxacin MIC90 (mg/L)Reference
Staphylococcus epidermidis0.0080.25
Staphylococcus capitisNot specified0.06
Staphylococcus lugdunensisNot specified0.015
Staphylococcus haemolyticusNot specified0.25
Staphylococcus hominisNot specified1

Mechanism of Action

Ozenoxacin, like other quinolones, targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication initiation.

  • Topoisomerase IV is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.

Ozenoxacin stabilizes the covalent complex formed between these enzymes and the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which ultimately results in bacterial cell death. A key feature of ozenoxacin is its simultaneous and potent inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting is a significant advantage, as mutations in both enzymes are required for the development of high-level resistance.

Ozenoxacin_Mechanism_of_Action Ozenoxacin Ozenoxacin DNA_Gyrase DNA Gyrase Ozenoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ozenoxacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death Topo_IV->DNA_Replication Required for

Caption: Ozenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Potential for Isotopic Effects: A Theoretical Perspective

Isotopic substitution, particularly the replacement of hydrogen with deuterium (a heavy isotope of hydrogen), can influence the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if C-H bond cleavage is the rate-determining step.

While no specific studies on the isotopic effects of ozenoxacin have been published, a theoretical discussion can be framed based on its mechanism of action and general principles of KIEs. The interaction of ozenoxacin with DNA gyrase and topoisomerase IV involves a series of binding and conformational changes. The rate-limiting step in the overall process of bacterial killing by quinolones is complex and not fully elucidated.

If a C-H bond cleavage event were involved in a rate-determining step of ozenoxacin's interaction with its target enzymes or in its subsequent downstream effects leading to cell death, then deuteration at that specific position could potentially alter its antibacterial activity. However, the primary mechanism of quinolones is the stabilization of a protein-DNA complex, which does not inherently involve the cleavage of a C-H bond on the drug molecule itself.

Therefore, any significant primary KIE is unlikely to be a dominant factor in the direct inhibitory action of ozenoxacin. Secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking, could have minor effects on binding affinities or conformational dynamics, but these are typically much smaller than primary KIEs.

Further research involving the synthesis of selectively deuterated ozenoxacin analogues and subsequent in vitro activity studies would be necessary to definitively determine the presence and magnitude of any isotopic effects.

Isotopic_Effect_Logic Start C-H Bond Cleavage in Rate-Determining Step? Yes Significant Kinetic Isotope Effect (KIE) Expected Start->Yes Yes No Primary KIE Unlikely Start->No No Secondary Minor Secondary KIEs Possible (e.g., on binding) No->Secondary

Caption: Logical flow for assessing the potential for a kinetic isotope effect.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vitro evaluation of ozenoxacin.

Determination of Minimum Inhibitory Concentration (MIC)

4.1.1. Broth Microdilution Method (based on CLSI guidelines)

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • Ozenoxacin stock solution (of known concentration)

  • Test microorganism(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Ozenoxacin Dilutions:

    • Prepare a stock solution of ozenoxacin at a concentration at least ten times the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells except for the first column.

    • Add 200 µL of the ozenoxacin stock solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the ozenoxacin dilutions and the growth control well. The final volume in each well will be 200 µL.

    • Include a sterility control well (broth only) and a growth control well (broth and inoculum, no drug).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ozenoxacin that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Ozenoxacin in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C, 16-20h) C->D E Read MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for broth microdilution MIC determination.

4.1.2. Agar Dilution Method

This reference method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Ozenoxacin stock solution

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of ozenoxacin.

    • For each concentration, add a specific volume of the ozenoxacin solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

    • Pour the agar into sterile petri dishes and allow it to solidify.

    • Prepare a control plate with no ozenoxacin.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of ozenoxacin that prevents the growth of the bacteria at the inoculation spot.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by ozenoxacin.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, and other necessary components)

  • Ozenoxacin

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of ozenoxacin.

    • Initiate the reaction by adding DNA gyrase.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Interpretation:

    • Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of ozenoxacin.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and its inhibition by ozenoxacin.

Materials:

  • Purified bacterial topoisomerase IV

  • Catenated kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP, MgCl₂, etc.)

  • Ozenoxacin

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures on ice containing assay buffer, kDNA, and different concentrations of ozenoxacin.

    • Start the reaction by adding topoisomerase IV.

    • Include appropriate positive and negative controls.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reactions.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis. The decatenated minicircles will migrate into the gel, while the large kDNA network remains in the well.

    • Stain and visualize the gel.

  • Interpretation:

    • Inhibition of decatenation is indicated by a reduction in the intensity of the decatenated minicircle DNA bands with increasing ozenoxacin concentrations.

Bacterial Killing Curve Assay

This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.

Materials:

  • Test microorganism

  • CAMHB

  • Ozenoxacin at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase bacterial culture in CAMHB.

    • Dilute the culture to a standardized starting concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup:

    • Add the standardized inoculum to flasks containing CAMHB with different concentrations of ozenoxacin and a growth control flask (no antibiotic).

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a specific volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot log10 CFU/mL versus time for each ozenoxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Signaling Pathways and Resistance Mechanisms

Induction of the SOS Response

Quinolone antibiotics, by causing DNA damage through the stabilization of topoisomerase-DNA complexes, are potent inducers of the bacterial SOS response. The SOS response is a global regulatory network that controls DNA repair and mutagenesis. In the presence of DNA damage, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor, leading to the expression of numerous SOS genes involved in DNA repair. While this is a survival mechanism for the bacteria, the error-prone DNA polymerases induced during the SOS response can also contribute to the acquisition of mutations, potentially leading to antibiotic resistance.

SOS_Response_Pathway Ozenoxacin Ozenoxacin DNA_Damage DNA Double-Strand Breaks Ozenoxacin->DNA_Damage RecA RecA Activation DNA_Damage->RecA LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression (DNA Repair, Mutagenesis) LexA->SOS_Genes De-repression Resistance Potential for Antibiotic Resistance SOS_Genes->Resistance

Caption: Quinolone-induced SOS response pathway.

Mechanisms of Resistance

The primary mechanisms of resistance to quinolones are:

  • Target-site mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of the drug to its targets. Ozenoxacin has shown a lower propensity for the selection of resistant mutants compared to other quinolones.

  • Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration. Ozenoxacin appears to be less affected by some common efflux pumps that confer resistance to other quinolones.

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can also contribute to reduced susceptibility to quinolones.

Conclusion

Ozenoxacin is a potent, bactericidal, non-fluorinated quinolone with excellent in vitro activity against a range of clinically important Gram-positive pathogens, including resistant strains. Its dual-targeting mechanism of action and apparent resilience to common resistance mechanisms make it a valuable therapeutic option. While the potential for isotopic effects remains a theoretical consideration that warrants further investigation, the established in vitro profile of ozenoxacin underscores its clinical utility. The detailed experimental protocols provided in this guide serve as a resource for researchers to further explore the properties of this and other novel antimicrobial agents.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ozenoxacin in Biological Matrices using Ozenoxacin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ozenoxacin in biological matrices, such as plasma and skin tissue homogenates. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, ozenoxacin-d3. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, variations in sample preparation, and instrument response fluctuations.[1][2][3] This detailed protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical pharmacokinetic studies of ozenoxacin.

Introduction

Ozenoxacin is a novel non-fluorinated quinolone antibiotic approved for the topical treatment of impetigo.[4] It exhibits potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of ozenoxacin in various biological matrices is essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for mitigating potential analytical errors. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively normalize variations, leading to highly accurate and precise quantification.

This application note provides a comprehensive protocol for the determination of ozenoxacin using this compound as an internal standard, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental

Materials and Reagents
  • Analytes: Ozenoxacin (purity ≥98%), this compound (isotopic purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA), or other relevant biological matrices.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of ozenoxacin and this compound and dissolve in methanol to a final volume of 1 mL to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the ozenoxacin primary stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw biological samples (e.g., plasma) and vortex to ensure homogeneity.

  • To 100 µL of each sample, calibration standard, and quality control (QC) sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis. The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
Gas Flow Optimized for the specific instrument

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ozenoxacin364.2196.110025
This compound367.2196.1*10025

*Note: The product ion for this compound is proposed based on the fragmentation pattern of ozenoxacin. The deuterium labels are on the methylamino group, which is not expected to be part of the major fragment of m/z 196.1. This should be confirmed during method development by direct infusion of the this compound standard.

Results and Discussion

A robust and reliable LC-MS/MS method for the quantification of ozenoxacin in biological matrices has been outlined. The use of a deuterated internal standard, this compound, is critical for ensuring the accuracy and precision of the results by compensating for matrix-induced signal suppression or enhancement and variability in sample processing.

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters are typically assessed:

  • Linearity: The method should be linear over the expected concentration range of the study samples. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

  • Matrix Effect: The ionization of the analyte should not be significantly affected by the biological matrix. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be established.

Table 4: Expected Quantitative Performance (Example Data)

ParameterOzenoxacin
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) ± 8%
Inter-day Accuracy (%Bias) ± 10%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Note: The values presented in Table 4 are representative of typical performance for a validated bioanalytical method and should be established for each specific application.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall experimental workflow for the quantification of ozenoxacin using this compound as an internal standard is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Ozenoxacin Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is This compound Stock add_is Spike with this compound stock_is->add_is cal_standards->add_is qc_samples->add_is bio_sample Biological Sample bio_sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Ozenoxacin calibration_curve->quantification

Caption: Experimental workflow for ozenoxacin quantification.

Logical Relationship of Internal Standard Correction

The following diagram illustrates the principle of using a stable isotope-labeled internal standard to correct for variations in the analytical process.

internal_standard_correction cluster_process Analytical Process Sample_Prep Sample Preparation (e.g., Extraction) LC_Injection LC Injection Sample_Prep->LC_Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization LC_Injection->Ionization Analyte_Response Analyte Signal Ionization->Analyte_Response IS_Response IS Signal Ionization->IS_Response Analyte Ozenoxacin (Analyte) Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard correction.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of ozenoxacin in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for regulated bioanalysis. The described method is sensitive, robust, and suitable for supporting pharmacokinetic and other drug development studies of ozenoxacin. The provided experimental conditions and workflows serve as a strong foundation for method development and validation in any bioanalytical laboratory.

References

Application Notes and Protocols for the Quantitative Analysis of Ozenoxacin in Plasma using Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ozenoxacin is a topical quinolone antibiotic highly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3][4] Clinical pharmacokinetic studies have demonstrated that Ozenoxacin exhibits negligible systemic absorption following topical application.[1] In the majority of subjects tested, plasma concentrations of ozenoxacin were below the lower limit of quantitation (LLOQ), which has been established at approximately 0.49 ng/mL. However, in rare instances, very low plasma concentrations have been observed.

This document provides a detailed methodology for the quantitative analysis of ozenoxacin in plasma using a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Ozenoxacin-d3 is employed as the internal standard (IS) to ensure accuracy and precision. This method is intended for use in clinical and preclinical studies where precise quantification of low levels of ozenoxacin in plasma is required.

Experimental Protocols

1. Materials and Reagents

  • Ozenoxacin reference standard (≥98% purity)

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of ozenoxacin and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up the volume to the mark.

  • Store the stock solutions at -20°C.

Working Solutions:

  • Prepare serial dilutions of the ozenoxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Prepare quality control (QC) working solutions at low, medium, and high concentrations in the same manner.

  • Prepare a working solution of this compound (IS) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for calibration standards, QCs, and unknown plasma samples.

  • Add 50 µL of the appropriate ozenoxacin working solution (or blank diluent for the blank sample) to the corresponding tubes. For unknown samples, add 50 µL of blank plasma.

  • Pipette 100 µL of control human plasma into the tubes for standards and QCs. For unknown samples, add 100 µL of the subject's plasma.

  • To each tube, add 300 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex mix all tubes for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ozenoxacin: m/z 364.2 → 318.2

    • This compound: m/z 367.2 → 321.2

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

The following tables summarize the expected performance of this analytical method.

Table 1: Calibration Curve Linearity

Analyte Concentration Range (ng/mL) Correlation Coefficient (r²)

| Ozenoxacin | 0.5 - 500 | > 0.995 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
LLOQ 0.5 < 15% ± 15% < 15% ± 15%
Low 1.5 < 10% ± 10% < 10% ± 10%
Medium 75 < 10% ± 10% < 10% ± 10%

| High | 400 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) Matrix Effect (%)
Low 1.5 85 - 115 85 - 115

| High | 400 | 85 - 115 | 85 - 115 |

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard (this compound) in Acetonitrile (300 µL) plasma->is vortex Vortex Mix (1 min) is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

References

Bioanalytical Method for Ozenoxacin Quantification in Human Plasma and Skin Homogenate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the development and validation of a sensitive and specific bioanalytical method for the quantification of Ozenoxacin in human plasma and skin homogenate. The method utilizes a deuterated internal standard (Ozenoxacin-d5) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate and reliable measurements, crucial for pharmacokinetic and dermal disposition studies.

Introduction

Ozenoxacin is a topical quinolone antibiotic approved for the treatment of impetigo.[1] Due to its topical application, understanding its penetration into different skin layers and potential for systemic absorption is critical for assessing its efficacy and safety.[2] This necessitates a robust and validated bioanalytical method. This application note describes a method employing a stable isotope-labeled internal standard, Ozenoxacin-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma add_is Add Ozenoxacin-d5 (IS) plasma->add_is skin Skin Homogenate skin->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt for Plasma spe Solid Phase Extraction (SPE) add_is->spe for Skin evap Evaporation ppt->evap spe->evap recon Reconstitution evap->recon lc UPLC Separation (C18 Column) recon->lc ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratios) ms->quant report Reporting quant->report validation cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

References

Application Notes and Protocols for Ozenoxacin-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the use of Ozenoxacin-d3 as an internal standard in pharmacokinetic (PK) studies of ozenoxacin in animal models. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Ozenoxacin is a novel non-fluorinated quinolone antibacterial agent with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] It is primarily used as a topical treatment for skin infections such as impetigo.[1] Understanding the pharmacokinetic profile of ozenoxacin is crucial for its development and for assessing systemic exposure, even though it is known to have negligible systemic absorption after topical application.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The d3-labeled analog has nearly identical physicochemical properties to ozenoxacin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the analytical method.

This document outlines a comprehensive protocol for a pharmacokinetic study of ozenoxacin in a rat model using this compound as an internal standard.

Experimental Protocols

Animal Model Selection and Husbandry

The selection of an appropriate animal model is a critical step in designing a pharmacokinetic study. For this protocol, the Sprague-Dawley rat is chosen due to its widespread use in toxicokinetic and pharmacokinetic studies, well-characterized physiology, and ease of handling.

  • Species: Sprague-Dawley rat

  • Age: 8-10 weeks

  • Weight: 250-300 g

  • Sex: Male and female (equal numbers to assess for sex-related differences)

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the study.

Dosing and Administration

Ozenoxacin is typically administered topically. However, to assess the full pharmacokinetic profile, intravenous (IV) and oral (PO) administrations are also included in this protocol.

  • Formulation:

    • Intravenous (IV): Ozenoxacin dissolved in a suitable vehicle (e.g., 5% dextrose in water with 10% DMSO) to a final concentration of 1 mg/mL.

    • Oral (PO): Ozenoxacin suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

    • Topical: 1% ozenoxacin cream.

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 10 mg/kg

    • Topical: 100 mg of 1% cream applied to a 10 cm² shaved area on the back.

  • Administration:

    • IV: Administered as a bolus injection into the tail vein.

    • PO: Administered by oral gavage.

    • Topical: Applied evenly to the designated skin area. An Elizabethan collar should be used to prevent ingestion.

Blood Sample Collection

A serial blood sampling strategy will be employed to generate a complete pharmacokinetic profile from a small number of animals.

  • Sampling Sites: Blood will be collected from the submandibular vein for early time points and via cardiac puncture for the terminal sample.

  • Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Topical: Pre-dose, 1, 2, 4, 8, 12, 24, 48 hours post-application.

  • Sample Volume: Approximately 100-150 µL of whole blood will be collected at each time point into tubes containing K2EDTA as an anticoagulant.

  • Sample Processing: Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma will be transferred to clean polypropylene tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Stock Solutions: A 1 mg/mL stock solution of ozenoxacin and this compound will be prepared in methanol.

  • Working Solutions: Serial dilutions of the ozenoxacin stock solution will be made to prepare calibration standards and quality control (QC) samples. The this compound stock solution will be diluted to a final concentration of 100 ng/mL to be used as the internal standard working solution.

  • Calibration Standards and QCs: Calibration standards and QC samples will be prepared by spiking blank rat plasma with the appropriate working solutions.

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

A validated LC-MS/MS method is crucial for accurate quantification. The following are representative conditions.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of ozenoxacin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Ozenoxacin: The parent ion at m/z 364 and a characteristic product ion will be monitored.

    • This compound: The parent ion at m/z 367 and the same product ion as ozenoxacin will be monitored.

Data Presentation

The quantitative data obtained from the pharmacokinetic study should be summarized in clear and concise tables for easy comparison.

Table 1: Pharmacokinetic Parameters of Ozenoxacin Following a Single Administration in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)Topical (1% cream)
Cmax (ng/mL) ValueValueValue
Tmax (h) ValueValueValue
AUC0-t (ngh/mL) ValueValueValue
AUC0-inf (ngh/mL) ValueValueValue
t1/2 (h) ValueValueValue
CL (L/h/kg) ValueN/AN/A
Vd (L/kg) ValueN/AN/A
F (%) N/AValueN/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Calibration Curve and Quality Control Sample Accuracy and Precision

SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.5ValueValueValue
LQC 1.5ValueValueValue
MQC 50ValueValueValue
HQC 150ValueValueValue

LLOQ: Lower limit of quantification; LQC: Low-quality control; MQC: Medium quality control; HQC: High-quality control; CV: Coefficient of variation.

Visualization

Experimental Workflow

G cluster_pre_study Pre-Study Preparation cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_reporting Data Reporting A Animal Acclimatization B Dose Formulation C Preparation of Standards & QCs G Sample Preparation (Protein Precipitation) C->G D Dose Administration (IV, PO, Topical) E Serial Blood Sampling D->E F Plasma Processing & Storage E->F F->G H LC-MS/MS Analysis G->H I Data Processing H->I J Pharmacokinetic Analysis I->J K Data Tabulation & Reporting J->K

Caption: Workflow for the pharmacokinetic study of ozenoxacin in an animal model.

Rationale for Using a Deuterated Internal Standard

G cluster_analyte Analyte (Ozenoxacin) cluster_is Internal Standard (this compound) cluster_result Result A Variable Recovery G Accurate & Precise Quantification A->G Inaccurate Result B Matrix Effects B->G Inaccurate Result C Instrument Variability C->G Inaccurate Result D Similar Recovery D->G Correction E Similar Matrix Effects E->G Correction F Similar Response to Variability F->G Correction

Caption: The role of this compound in correcting for analytical variability.

References

Application Note: Quantification of Ozenoxacin in Skin Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of topical dermatological products.

Introduction

Ozenoxacin is a novel, non-fluorinated quinolone antibiotic approved for the topical treatment of impetigo. It exhibits potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Due to its topical application, Ozenoxacin shows negligible systemic absorption, with high concentrations localized in the stratum corneum and significantly lower levels in the epidermis and dermis.[1] Accurate quantification of Ozenoxacin in different skin layers is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, formulation development, and assessing therapeutic efficacy at the site of action.

This application note provides a detailed protocol for the quantification of Ozenoxacin in skin tissue samples (stratum corneum, epidermis, and dermis) using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is based on established principles of bioanalysis for small molecules in complex biological matrices.

Physicochemical Properties of Ozenoxacin

A thorough understanding of the physicochemical properties of Ozenoxacin is essential for developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₂₁H₂₁N₃O₃[2]
Molecular Weight363.41 Da[2]
PolarityModerately Lipophilic[3]
Protein Binding~85-87% in human plasma[1]

Experimental Protocols

Materials and Reagents
  • Ozenoxacin analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., Ozenoxacin-d₅ (or a structurally similar quinolone)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization beads (e.g., ceramic or stainless steel)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Sample Collection and Preparation of Skin Layers

Skin samples should be obtained using appropriate techniques such as punch biopsies. For the differential analysis of skin layers, the following procedures are recommended:

  • Stratum Corneum: Use the tape-stripping method to sequentially remove layers of the stratum corneum. Pool the first 10-15 tapes for analysis.

  • Epidermis and Dermis Separation:

    • Incubate the remaining skin biopsy in PBS at 60°C for 2 minutes or in a dispase solution overnight at 4°C.

    • Gently separate the epidermis from the dermis using fine-tipped forceps.

Sample Homogenization and Extraction

The following protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Weighing: Accurately weigh the skin tissue sample (stratum corneum tapes, epidermis, or dermis).

  • Homogenization:

    • Place the tissue sample in a 2 mL microcentrifuge tube containing homogenization beads and 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead beater homogenizer (e.g., Bullet Blender®) for 5 minutes at 4°C.

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add 1.5 mL of ACN containing the internal standard (e.g., 10 ng/mL Ozenoxacin-d₅).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters for Ozenoxacin Quantification

ParameterRecommended Condition
Liquid Chromatography
LC SystemHigh-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)364.2
Product Ion (m/z)196.1
Collision Energy (eV)To be optimized (typically 20-35 eV)
Dwell Time100 ms
Internal Standard (IS)Ozenoxacin-d₅ (or other suitable IS)
IS Precursor Ion (m/z)369.2
IS Product Ion (m/z)201.1

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of Ozenoxacin and the IS in blank skin matrix.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. A linear range of 0.1 to 100 ng/mL in the final extract is a typical target.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

  • Recovery: The extraction efficiency of Ozenoxacin from the skin matrix.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Stability of Ozenoxacin in the skin matrix under various storage and processing conditions (freeze-thaw, short-term, and long-term).

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix FactorWithin 0.85 to 1.15

Data Presentation

All quantitative data should be summarized in clear and well-structured tables. An example is provided below.

Table 3: Example of Ozenoxacin Concentration in Skin Layers

Sample IDSkin LayerWeight (mg)Ozenoxacin Conc. (ng/mg)
1Stratum Corneum5.2150.3
2Epidermis10.125.8
3Dermis15.52.1

Experimental Workflow Visualization

experimental_workflow LC-MS/MS Workflow for Ozenoxacin in Skin cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample_collection Skin Biopsy Collection layer_separation Separation of Stratum Corneum, Epidermis, Dermis sample_collection->layer_separation homogenization Tissue Homogenization (Bead Beating) layer_separation->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction homogenization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing results Concentration Data (ng/mg tissue) data_processing->results validation Method Validation Report data_processing->validation

Caption: Experimental workflow for Ozenoxacin quantification in skin tissue.

Conclusion

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of Ozenoxacin in skin tissue samples. The described protocols for sample preparation and analysis, when properly optimized and validated, will enable researchers to accurately determine the concentration of Ozenoxacin in different skin layers, providing valuable insights for dermatological drug development.

References

Application Notes and Protocols for Ozenoxacin Analysis Using Ozenoxacin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozenoxacin is a novel non-fluorinated quinolone antibacterial agent approved for the topical treatment of impetigo. Accurate and reliable quantification of Ozenoxacin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ozenoxacin-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte and the deuterated internal standard helps to compensate for variability in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the sample preparation of Ozenoxacin from biological matrices, specifically plasma, for quantitative analysis using this compound as an internal standard. The primary method detailed is protein precipitation (PPT), a common, rapid, and effective technique for sample clean-up in bioanalysis.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analysis of Ozenoxacin using this compound as an internal standard with a protein precipitation sample preparation method followed by LC-MS/MS analysis.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighing Factor1/x²
Calibration ModelLinear

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1≤ 15≤ 15± 20
Low Quality Control (LQC)3≤ 10≤ 10± 15
Medium Quality Control (MQC)100≤ 10≤ 10± 15
High Quality Control (HQC)800≤ 10≤ 10± 15

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Ozenoxacin95.298.5
This compound94.899.1

Experimental Protocols

Materials and Reagents
  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Ozenoxacin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials with inserts

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Ozenoxacin and this compound reference standards into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Ozenoxacin primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation Protocol

This protocol is designed for the extraction of Ozenoxacin from plasma samples.

  • Sample Thawing:

    • Thaw plasma samples, calibration standards, and quality control samples on ice or at room temperature.

  • Aliquoting:

    • Pipette 50 µL of each plasma sample, calibration standard, and quality control sample into individual 1.5 mL microcentrifuge tubes.

  • Addition of Internal Standard and Protein Precipitation:

    • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each microcentrifuge tube. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.

  • Vortexing:

    • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial with an insert.

  • Dilution (Optional):

    • For some LC-MS systems, it may be beneficial to dilute the supernatant to reduce the organic content of the final sample. If necessary, add 100 µL of water containing 0.1% formic acid to each vial.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the final solution into the LC-MS/MS system for analysis.

Visualizations

G cluster_prep Sample Preparation Workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in Acetonitrile, 150 µL) sample->is_addition vortex Vortex Mix (30 seconds) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Ozenoxacin extraction from plasma.

G cluster_logic Rationale for Using this compound ozenoxacin Ozenoxacin (Analyte) Physicochemically similar to this compound extraction Sample Preparation (Protein Precipitation) ozenoxacin->extraction ozenoxacin_d3 This compound (Internal Standard) Mass difference allows for distinct detection ozenoxacin_d3->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms result Accurate Quantification (Ratio of Analyte to IS) lc_ms->result

Caption: Logic of using a deuterated internal standard.

Application of Ozenoxacin-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozenoxacin is a topical non-fluorinated quinolone antibiotic approved for the treatment of skin infections such as impetigo.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for a comprehensive safety and efficacy profile. Pharmacokinetic studies of ozenoxacin have indicated negligible systemic absorption following topical application.[3][4][5] In vitro investigations have shown that it is not metabolized in human skin discs and is minimally metabolized in human hepatocytes.

Due to its very low systemic exposure, highly sensitive bioanalytical methods are required to quantify ozenoxacin in biological matrices. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision. Ozenoxacin-d3, a deuterated analog of ozenoxacin, is an ideal internal standard for DMPK studies due to its chemical and physical similarity to the parent drug. This document provides detailed application notes and protocols for the use of this compound in the bioanalysis of ozenoxacin.

Principle of Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) like this compound is added at a known concentration to all samples, including calibration standards and quality controls. The SIL-IS co-elutes with the analyte (Ozenoxacin) and experiences similar effects from sample preparation, extraction, and ionization. Because the SIL-IS is chemically identical but has a different mass, the mass spectrometer can distinguish between the analyte and the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, variability in the analytical process can be normalized, leading to more accurate and precise quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Result A Biological Sample (Plasma, etc.) + Ozenoxacin (Analyte) B Add this compound (SIL-IS) A->B C Extraction (e.g., Protein Precipitation) B->C D LC Separation (Co-elution) C->D E MS/MS Detection (Differentiation by Mass) D->E F Quantification (Peak Area Ratio) E->F G Accurate Concentration of Ozenoxacin F->G

Caption: Principle of SIL-IS in Bioanalysis.

Application: Bioanalytical Method for Ozenoxacin in Human Plasma

This protocol describes a validated method for the quantification of ozenoxacin in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic studies where low concentrations of ozenoxacin are expected.

Experimental Protocol

1. Materials and Reagents:

  • Ozenoxacin reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Polypropylene microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Ozenoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve ozenoxacin in a suitable solvent (e.g., DMSO).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Ozenoxacin Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality controls.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50:50 acetonitrile:water to achieve a final concentration of 10 ng/mL.

3. Sample Preparation (Protein Precipitation):

G start Start step1 Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube. start->step1 step2 Add 10 µL of this compound working solution (10 ng/mL). step1->step2 step3 Vortex for 10 seconds. step2->step3 step4 Add 200 µL of cold acetonitrile to precipitate proteins. step3->step4 step5 Vortex for 1 minute. step4->step5 step6 Centrifuge at 14,000 rpm for 10 minutes at 4°C. step5->step6 step7 Transfer 150 µL of the supernatant to an HPLC vial. step6->step7 end Inject into LC-MS/MS step7->end

Caption: Sample Preparation Workflow.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate ozenoxacin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both ozenoxacin and this compound.

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with ozenoxacin working solutions to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Process calibration standards, QCs, and unknown samples as described in the sample preparation protocol.

  • Quantify ozenoxacin in the unknown samples by interpolating the peak area ratio (Ozenoxacin/Ozenoxacin-d3) against the calibration curve.

Data Presentation

The following table summarizes the typical performance characteristics of the described bioanalytical method.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Application in In Vitro Metabolism Studies

This compound can also be utilized in in vitro metabolism studies to investigate the metabolic stability of ozenoxacin in systems like human liver microsomes or hepatocytes.

Experimental Protocol: Metabolic Stability in Human Hepatocytes

1. Incubation:

  • Incubate ozenoxacin (1 µM) with pooled human hepatocytes.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

2. Sample Quenching and Preparation:

  • Quench the reaction by adding cold acetonitrile containing this compound (10 ng/mL) as the internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant using the LC-MS/MS method described above.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of ozenoxacin remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Conclusion

This compound is an essential tool for the accurate and precise quantification of ozenoxacin in various biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for reliable DMPK studies, especially given the low systemic concentrations of ozenoxacin observed after topical administration. The protocols provided herein offer a robust framework for researchers and drug development professionals to implement these advanced analytical techniques in their studies.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozenoxacin is a novel non-fluorinated quinolone antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting capability contributes to its potent antibacterial effect and a low propensity for the development of resistance. Ozenoxacin-d3 is a deuterated form of Ozenoxacin, often used as an internal standard in pharmacokinetic studies. However, its structural similarity to Ozenoxacin makes it a suitable tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying new inhibitors of bacterial DNA gyrase and topoisomerase IV. These application notes provide detailed protocols for utilizing this compound in such assays.

Mechanism of Action Signaling Pathway

Ozenoxacin exerts its bactericidal effect by interfering with the process of bacterial DNA replication. It stabilizes the covalent complex formed between DNA and the DNA gyrase or topoisomerase IV enzymes, which prevents the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Ozenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication Ozenoxacin_d3 This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) Ozenoxacin_d3->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Ozenoxacin_d3->Topoisomerase_IV Inhibits Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->Replication_Inhibition Topoisomerase_IV->Replication_Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->DNA_Gyrase Catenated_DNA Catenated Daughter Chromosomes Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenation Decatenated_DNA->Topoisomerase_IV Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

Caption: this compound inhibits DNA gyrase and topoisomerase IV.

High-Throughput Screening Assays

Several HTS-compatible assays can be employed to screen for novel inhibitors of DNA gyrase and topoisomerase IV, using this compound as a reference compound.

Fluorescence-Based DNA Gyrase Supercoiling Assay

This assay measures the supercoiling activity of DNA gyrase by detecting changes in the fluorescence of a DNA-intercalating dye. Supercoiled DNA exhibits a different fluorescence intensity compared to relaxed DNA when bound to specific dyes.

Experimental Workflow:

Gyrase_Supercoiling_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Dispense Assay Buffer and Relaxed Plasmid DNA B Add Test Compounds (including this compound) A->B C Add DNA Gyrase Enzyme B->C D Incubate at 37°C C->D E Add DNA Intercalating Dye (e.g., H19 Dye) D->E F Measure Fluorescence E->F

Caption: Workflow for the DNA gyrase supercoiling assay.

Protocol:

  • Plate Preparation: In a 384-well microplate, dispense 5 µL of assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin) containing 0.5 µg of relaxed pBR322 plasmid DNA.

  • Compound Addition: Add 50 nL of test compounds or this compound (as a positive control) dissolved in DMSO to the appropriate wells. For negative controls, add 50 nL of DMSO.

  • Enzyme Addition: Initiate the reaction by adding 5 µL of DNA gyrase (e.g., from E. coli) in assay buffer. The final enzyme concentration should be optimized to achieve a robust signal window.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Stop the reaction and detect the supercoiled DNA by adding a fluorescent dye that differentiates between relaxed and supercoiled DNA (e.g., H19 Dye).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

Data Presentation:

Table 1: Inhibition of DNA Gyrase Supercoiling by this compound

This compound (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
3095.7 ± 2.1
1085.3 ± 3.4
360.1 ± 4.2
135.8 ± 5.1
0.315.2 ± 3.8
0.15.6 ± 2.5
IC₅₀ (µM) 2.1
Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is measured by a decrease in the amount of decatenated DNA.

Experimental Workflow:

Topo_IV_Decatenation_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Dispense Assay Buffer and kDNA B Add Test Compounds (including this compound) A->B C Add Topoisomerase IV Enzyme B->C D Incubate at 37°C C->D E Add DNA Intercalating Dye and Stop Solution D->E F Measure Fluorescence E->F

Caption: Workflow for the topoisomerase IV decatenation assay.

Protocol:

  • Plate Preparation: In a 384-well plate, add 5 µL of assay buffer (40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 100 mM KCl, 1 mM ATP, 50 µg/mL BSA) containing 200 ng of kDNA.

  • Compound Addition: Add 50 nL of test compounds or this compound in DMSO. Use DMSO alone for negative controls.

  • Enzyme Addition: Start the reaction by adding 5 µL of topoisomerase IV (e.g., from S. aureus).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Terminate the reaction by adding a stop solution containing a DNA intercalating dye (e.g., PicoGreen). The amount of decatenated DNA can be quantified as it will yield a higher fluorescence signal.

  • Data Acquisition: Read the fluorescence on a microplate reader.

Data Presentation:

Table 2: Inhibition of Topoisomerase IV Decatenation by this compound

This compound (µM)% Inhibition (Mean ± SD)
10099.1 ± 0.8
3097.5 ± 1.2
1088.9 ± 2.7
365.4 ± 3.9
140.2 ± 4.5
0.318.7 ± 3.1
0.17.2 ± 2.2
IC₅₀ (µM) 1.8

Minimum Inhibitory Concentration (MIC) Determination

To correlate the enzymatic inhibition data with antibacterial activity, the MIC of Ozenoxacin can be determined against relevant bacterial strains.

Protocol (Broth Microdilution):

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of Ozenoxacin in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Data Presentation:

Table 3: Minimum Inhibitory Concentrations (MIC) of Ozenoxacin

Bacterial StrainMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus0.0020.12
Streptococcus pyogenes0.0150.03

Data adapted from a multicenter study (2020-2022).

Conclusion

The provided protocols and application notes describe robust high-throughput screening assays for the identification of novel inhibitors of bacterial DNA gyrase and topoisomerase IV. This compound serves as an excellent reference compound for these assays due to its well-characterized mechanism of action and potent inhibitory activity. The data presented in the tables offer a baseline for comparing the activity of newly identified compounds. These assays are critical tools in the discovery and development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

Application Note: Quantification of Ozenoxacin in Topical Formulations Using Ozenoxacin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Ozenoxacin in topical cream formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, Ozenoxacin-d3, is employed. The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis. This method is suitable for quality control, stability testing, and pharmacokinetic studies of topical Ozenoxacin formulations.

Introduction

Ozenoxacin is a novel non-fluorinated quinolone antibiotic approved for the topical treatment of skin infections such as impetigo.[1] It exhibits potent bactericidal activity against a broad range of Gram-positive bacteria, including resistant strains.[2][3] Accurate quantification of Ozenoxacin in topical formulations is crucial for ensuring product quality and therapeutic efficacy. Due to the complex matrix of topical creams and ointments, a highly selective and sensitive analytical method is required. LC-MS/MS offers the necessary specificity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing and instrument response.

Pharmacokinetic studies have shown that Ozenoxacin has negligible systemic absorption after topical application.[4][5] Therefore, analytical methods are primarily focused on its quantification within the formulation and skin layers.

Experimental Protocols

Materials and Reagents
  • Ozenoxacin reference standard (≥98% purity)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Ozenoxacin 1% cream formulation (or other topical formulation)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical column: Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent

Preparation of Standard Solutions
  • Ozenoxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ozenoxacin reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Ozenoxacin stock solution with methanol:water (1:1 v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1 v/v).

Sample Preparation from Topical Formulation
  • Accurately weigh approximately 100 mg of the Ozenoxacin 1% cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the cream and extract the drug.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a 10 mL volumetric flask and dilute to the mark with methanol:water (1:1 v/v).

  • Take 100 µL of the diluted sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution, and 800 µL of methanol:water (1:1 v/v).

  • Vortex mix and transfer to an HPLC vial for analysis.

LC-MS/MS Method

The following table summarizes the optimized Liquid Chromatography and Mass Spectrometry parameters.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Conditions
ColumnAlltima C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A0.01 M Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BMethanol
GradientIsocratic: 80% A: 20% B
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature30 °C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions:
- OzenoxacinQ1: 364.2 m/z -> Q3: 196.1 m/z
- this compound (IS)Q1: 367.2 m/z -> Q3: 199.1 m/z (Predicted)
Dwell Time200 ms
Collision Energy (CE)Optimized for each transition
Declustering Potential (DP)Optimized for each transition

Data Presentation

The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.

Table 2: Linearity and Sensitivity of the Method

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Ozenoxacin1 - 1000> 0.9990.0110.035

Table 3: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
5< 5.0< 5.098 - 102
50< 5.0< 5.098 - 102
500< 5.0< 5.098 - 102

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_ozenoxacin Ozenoxacin Stock (1 mg/mL) working_standards Working Calibration Standards (1-1000 ng/mL) stock_ozenoxacin->working_standards stock_is This compound Stock (1 mg/mL) working_is IS Spiking Solution (100 ng/mL) stock_is->working_is hplc_injection Inject 10 µL into LC-MS/MS System working_standards->hplc_injection sample_weigh Weigh 100 mg of 1% Ozenoxacin Cream extraction Extract with Methanol (Sonication) sample_weigh->extraction dilution Dilute Extract extraction->dilution spiking Spike with IS dilution->spiking spiking->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Ozenoxacin in Sample calibration_curve->quantification

Caption: Experimental workflow for Ozenoxacin quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Ozenoxacin in topical formulations. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

Troubleshooting & Optimization

Troubleshooting Ozenoxacin-d3 internal standard variability in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ozenoxacin-d3 Internal Standard in LC-MS Applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability issues with the this compound internal standard during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard in LC-MS?

A1: this compound is a stable isotope-labeled (SIL) version of the antibiotic Ozenoxacin, where three hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for an internal standard in LC-MS analysis of Ozenoxacin. Because its chemical and physical properties are nearly identical to Ozenoxacin, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to more precise and accurate quantification of Ozenoxacin.

Q2: What are the common causes of variability in the this compound internal standard response?

A2: Variability in the internal standard response can undermine the reliability of your quantitative results. Common causes include:

  • Sample Preparation Issues: Inconsistent pipetting, incomplete extraction recovery, or errors in the spiking of the internal standard.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.[1]

  • Instrumental Factors: Inconsistent injection volumes, fluctuations in the mass spectrometer's detector, or issues with the autosampler can lead to variability.

  • Chemical Instability: Although generally stable, this compound could potentially undergo degradation or deuterium-hydrogen exchange under certain pH or temperature conditions.

  • In-source Fragmentation: The deuterated internal standard might fragment within the ion source of the mass spectrometer, leading to a decreased signal of the intended precursor ion.

Q3: How can I investigate the stability of my this compound internal standard?

A3: To investigate the stability of this compound, you can perform forced degradation studies. This involves exposing a solution of the internal standard to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments.[2] The response of the stressed samples can then be compared to a control sample to assess any degradation. A recent study found Ozenoxacin to be stable under neutral, acidic, basic, and oxidative conditions with hydrogen peroxide.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to this compound internal standard variability.

Issue 1: Inconsistent Internal Standard Peak Area Across a Run

If you observe significant variation in the peak area of this compound across your analytical run, follow this troubleshooting workflow:

A Inconsistent this compound Peak Area B Review Sample Preparation Procedures A->B E Investigate Instrumental Performance A->E H Assess for Matrix Effects A->H C Check for Pipetting Errors and Consistent Reagent Addition B->C D Evaluate Extraction Efficiency B->D F Check Autosampler Injection Volume Precision E->F G Inspect MS Source for Contamination E->G I Perform Post-Column Infusion Experiment H->I J Analyze Samples from Different Lots of Matrix H->J

Caption: Troubleshooting workflow for inconsistent internal standard peak area.

Issue 2: Suspected Deuterium Exchange

Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially at certain pH values. This can alter the mass-to-charge ratio and affect quantification.

Experimental Protocol: Assessing Deuterium Exchange

  • Prepare Solutions:

    • Solution A: Ozenoxacin and this compound in the initial mobile phase.

    • Solution B: this compound only in the initial mobile phase.

    • Solution C: this compound only in the sample diluent.

  • Incubation: Incubate solutions B and C at room temperature for a duration equivalent to your typical analytical run time.

  • Analysis: Inject Solution A, followed by the incubated Solutions B and C.

  • Evaluation: Monitor for any increase in the signal corresponding to unlabeled Ozenoxacin in the chromatograms of the incubated solutions. An increase suggests that deuterium exchange is occurring.

Illustrative Data: Impact of Mobile Phase pH on Deuterium Exchange

Mobile Phase pH% Increase in Unlabeled Ozenoxacin Signal (after 24h incubation)
3.0< 0.1%
5.00.2%
7.01.5%
9.05.8%

This is illustrative data to demonstrate a potential trend.

Issue 3: Potential In-Source Fragmentation

In-source fragmentation occurs when the internal standard breaks apart in the ion source of the mass spectrometer before mass analysis. This can lead to a reduced signal for the intended precursor ion.

Experimental Protocol: Investigating In-Source Fragmentation

  • Infuse a solution of this compound directly into the mass spectrometer.

  • Acquire full-scan mass spectra at varying collision energies or fragmentor voltages. Start with low energy settings and gradually increase them.

  • Analyze the spectra to identify the appearance and increasing intensity of fragment ions as the energy is increased.

Illustrative Data: Relative Intensity of this compound and Its Fragments at Different Collision Energies

Collision Energy (eV)Relative Intensity of Precursor Ion (m/z 367.19)Relative Intensity of Fragment Ion (m/z 323.18)
10100%< 1%
2085%15%
3060%40%
4035%65%

This is illustrative data to demonstrate a potential trend.

cluster_0 Ion Source cluster_1 Mass Analyzer A This compound Ion B Fragment Ion A->B In-Source Fragmentation (High Collision Energy) C Detection of Precursor and Fragment Ions A->C B->C

References

Mitigating matrix effects in Ozenoxacin bioanalysis with Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ozenoxacin-d3 to mitigate matrix effects in the bioanalysis of Ozenoxacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Ozenoxacin?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Ozenoxacin. These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of Ozenoxacin and its internal standard in the mass spectrometer's ion source. This interference can lead to either signal suppression (decreased response) or enhancement (increased response), compromising the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is a deuterated internal standard like this compound recommended for Ozenoxacin bioanalysis?

A2: A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically identical to Ozenoxacin with only a difference in isotopic composition, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Q3: How can I quantitatively assess the matrix effect in my Ozenoxacin assay?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in the presence of matrix (a blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution (pure solvent). The use of a stable isotope-labeled internal standard helps to correct for this variability. The Internal Standard (IS) Normalized Matrix Factor is a key parameter to evaluate.

The calculation is as follows:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • IS Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
High Matrix Effect (>15% CV for IS-Normalized Matrix Factor) - Inefficient sample cleanup. - Co-elution of phospholipids or other endogenous components. - Inappropriate chromatographic conditions.- Optimize Sample Preparation: Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Modify Chromatography: Adjust the mobile phase gradient to better separate Ozenoxacin from interfering matrix components. Ensure at least 2.5 times the void volume for the retention time of the analyte. - Check for Phospholipid Co-elution: Monitor for characteristic phospholipid MRM transitions (e.g., 184 -> 184) to see if they co-elute with Ozenoxacin.
Poor Recovery - Inefficient extraction from the biological matrix. - Analyte instability during sample processing. - Suboptimal pH for extraction.- Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for protein precipitation or LLE. - Adjust pH: Ozenoxacin has acidic and basic pKa values. Adjusting the pH of the sample or extraction solvent can improve recovery.[1] - Evaluate SPE Sorbent: If using SPE, test different sorbent chemistries (e.g., reversed-phase, ion-exchange).
High Variability in this compound Peak Area - Inconsistent sample preparation. - Pipetting errors when adding the internal standard. - Instability of the internal standard in the matrix or reconstitution solvent.- Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique for adding the internal standard solution. - Optimize Mixing: Ensure thorough vortexing at each step of the sample preparation process. - Assess IS Stability: Perform stability experiments for the internal standard in the biological matrix and final extract.
Peak Tailing or Splitting for Ozenoxacin and/or this compound - Column degradation. - Incompatible mobile phase pH. - Sample solvent effects.- Use a New Column: Replace the analytical column with a new one of the same type. - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of Ozenoxacin to maintain a consistent ionic state.[1] - Match Reconstitution Solvent: The composition of the solvent used to reconstitute the final extract should be similar to the initial mobile phase conditions to avoid peak distortion.

Experimental Protocols

Representative Sample Preparation: Protein Precipitation
  • To 100 µL of a plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Representative LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: Linear gradient to 90% B

      • 2.5-3.5 min: Hold at 90% B

      • 3.5-3.6 min: Return to 10% B

      • 3.6-5.0 min: Re-equilibration at 10% B

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Ozenoxacin: Precursor Ion (m/z) 364.2 -> Product Ion (m/z) 320.1

      • This compound: Precursor Ion (m/z) 367.2 -> Product Ion (m/z) 323.1

    • Collision Energy and other MS parameters: Should be optimized for the specific instrument.

Quantitative Data Summary

The following tables present representative data that would be expected from a validated bioanalytical method for Ozenoxacin in human plasma.

Table 1: Representative Matrix Effect and Recovery Data

AnalyteConcentration (ng/mL)Matrix Factor (Mean ± SD, n=6)IS Normalized Matrix Factor (Mean ± SD, n=6)Recovery (%) (Mean ± SD, n=6)
Ozenoxacin 5 (LQC)0.92 ± 0.050.99 ± 0.0491.5 ± 4.2
50 (MQC)0.95 ± 0.041.01 ± 0.0393.2 ± 3.8
400 (HQC)0.98 ± 0.031.02 ± 0.0294.6 ± 3.1
This compound 1000.93 ± 0.04-92.8 ± 4.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Representative Accuracy and Precision Data

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
1 (LLOQ) 0.9898.06.58.2
5 (LQC) 5.10102.04.85.9
50 (MQC) 49.298.43.54.7
400 (HQC) 408.0102.02.94.1

LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc C18 Column Separation inject->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Area Ratio (Ozenoxacin / this compound) data->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for Ozenoxacin bioanalysis.

matrix_effect_logic start Bioanalytical Sample matrix Matrix Components (Lipids, Salts, etc.) start->matrix analyte Ozenoxacin start->analyte is This compound (IS) start->is coelution Co-elution during LC matrix->coelution analyte->coelution is->coelution ionization Ionization in MS Source coelution->ionization suppression Ion Suppression/ Enhancement ionization->suppression signal_analyte Altered Analyte Signal suppression->signal_analyte signal_is Altered IS Signal suppression->signal_is ratio Peak Area Ratio (Analyte / IS) signal_analyte->ratio signal_is->ratio result Accurate Quantification ratio->result

Caption: Mitigation of matrix effects using a deuterated internal standard.

References

Technical Support Center: Ozenoxacin and Ozenoxacin-d3 LC Gradient Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the liquid chromatography (LC) gradient for the successful separation of Ozenoxacin and its deuterated internal standard, Ozenoxacin-d3.

Frequently Asked Questions (FAQs)

Q1: Why do Ozenoxacin and this compound separate during reversed-phase LC?

Although chemically identical, the substitution of hydrogen with deuterium in this compound results in subtle physicochemical differences. Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[1] This minor difference in hydrophobicity leads to a weaker interaction with the nonpolar stationary phase (like C18) in reversed-phase liquid chromatography (RPLC), typically causing this compound to elute slightly earlier than Ozenoxacin.[1][2] The C-D bond is also shorter and less polarizable than the C-H bond, which can result in weaker van der Waals forces between the deuterated compound and the stationary phase, contributing to the earlier elution.[1]

Q2: What is a typical elution order for Ozenoxacin and this compound in reversed-phase LC?

In reversed-phase liquid chromatography, it is generally expected that the deuterated compound (this compound) will elute slightly before the non-deuterated compound (Ozenoxacin).[2]

Q3: How significant is the retention time difference between Ozenoxacin and this compound?

The magnitude of the retention time shift is dependent on several factors, including the number of deuterium atoms, the mobile phase composition, the stationary phase chemistry, and the gradient profile. The difference can be small, and a well-optimized method is crucial for achieving baseline separation.

Q4: Can I use an isocratic method to separate Ozenoxacin and this compound?

While an isocratic method might be sufficient in some cases, a gradient method generally provides better peak shape and resolution, especially for closely eluting compounds like isotopologues. A shallow gradient can effectively enhance the separation between Ozenoxacin and this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter while developing and running your LC method for Ozenoxacin and this compound separation.

Issue 1: Co-elution or Poor Resolution

If Ozenoxacin and this compound are not adequately separated, consider the following troubleshooting steps:

  • Modify the Gradient:

    • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.

    • Introduce an Isocratic Hold: Incorporate a brief isocratic hold at the beginning of the gradient where the analytes are expected to elute. This can enhance resolution.

  • Adjust the Mobile Phase Composition:

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation. Methanol is a hydrogen-bond donor and can have different interactions with the analytes and the stationary phase compared to acetonitrile.

    • Modify the Aqueous Phase pH: Ozenoxacin has acidic and basic properties. Adjusting the pH of the aqueous mobile phase can change the ionization state of the molecule and, consequently, its retention behavior. A pH that ensures the analytes are in a neutral state will generally lead to better retention and potentially improved separation on a reversed-phase column.

  • Optimize the Column Temperature:

    • Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the interactions with the stationary phase, leading to improved resolution. Conversely, increasing the temperature can decrease viscosity and analysis time, but may reduce resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can be caused by several factors:

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: A contaminated column can result in peak tailing. Flush the column with a strong solvent or consider replacing it if the problem persists.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Ozenoxacin, it can lead to peak tailing. Ensure the pH is at least 1.5-2 units away from the pKa.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a competing agent, such as a volatile amine (for basic compounds) or acid (for acidic compounds), to the mobile phase can sometimes mitigate these effects.

Experimental Protocols

This section provides a starting point for your LC method development.

Recommended Starting LC Gradient Method

This protocol is a general guideline and may require further optimization for your specific instrumentation and application.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
6.0
6.1
8.0
Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Ozenoxacin and this compound in a suitable solvent such as methanol or DMSO.

  • Working Solution: Prepare a mixed working solution containing both Ozenoxacin and this compound at the desired concentration by diluting the stock solutions with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

Data Presentation

The following table summarizes hypothetical data to illustrate the effect of gradient optimization on the separation of Ozenoxacin and this compound.

Gradient ProgramOzenoxacin Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Fast Gradient (20-95% B in 2 min) 1.521.500.8
Shallow Gradient (20-50% B in 5 min) 3.853.781.6
Optimized Gradient (as above) 4.214.122.1

Visualizations

Troubleshooting Workflow for Ozenoxacin Separation

The following diagram illustrates a logical workflow for troubleshooting common issues during the LC separation of Ozenoxacin and its deuterated internal standard.

TroubleshootingWorkflow Troubleshooting Workflow for Ozenoxacin and this compound Separation Start Start Method Development CheckResolution Is Resolution (Rs) > 1.5? Start->CheckResolution CheckPeakShape Is Peak Shape Acceptable? CheckResolution->CheckPeakShape Yes OptimizeGradient Optimize Gradient: - Decrease slope - Add isocratic hold CheckResolution->OptimizeGradient No ReduceConcentration Reduce Sample Concentration/ Injection Volume CheckPeakShape->ReduceConcentration No MethodValidated Method Optimized/Validated CheckPeakShape->MethodValidated Yes AdjustMobilePhase Adjust Mobile Phase: - Change organic modifier (ACN vs. MeOH) - Adjust pH OptimizeGradient->AdjustMobilePhase OptimizeTemperature Optimize Column Temperature AdjustMobilePhase->OptimizeTemperature OptimizeTemperature->CheckResolution CheckColumn Check/Replace Column ReduceConcentration->CheckColumn CheckColumn->CheckPeakShape

Caption: A logical workflow for troubleshooting LC separation issues.

References

Addressing ion suppression/enhancement for Ozenoxacin-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ozenoxacin-d3 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and enhancement.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in ESI-MS?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of other components in the sample matrix.[1][2][3] Conversely, ion enhancement is the less common effect where the analyte signal is increased by co-eluting matrix components.[1][4] Both phenomena are types of "matrix effects" that can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.

Q2: Why is my this compound internal standard showing signal variability?

A2: Signal variability in a deuterated internal standard like this compound is often a primary indicator of matrix effects. Although stable isotope-labeled internal standards are used to compensate for matrix effects, significant ion suppression or enhancement can still lead to inconsistent results. This is particularly true if the matrix components disproportionately affect the analyte versus the internal standard, despite their similar chemical properties.

Q3: What are the common causes of ion suppression for this compound?

A3: Ion suppression in ESI-MS is typically caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte of interest. For this compound, potential sources of interference in biological matrices (e.g., plasma, serum, tissue homogenates) include:

  • Phospholipids: Abundant in biological samples and known to cause significant ion suppression.

  • Salts and buffers: High concentrations of non-volatile salts can reduce ionization efficiency.

  • Endogenous metabolites: Other small molecules present in the biological matrix.

  • Formulation excipients: If analyzing a formulated product, components of the vehicle can interfere.

  • Mobile phase additives: Some additives, like trifluoroacetic acid (TFA), can cause suppression.

Q4: Can this compound also experience ion enhancement?

A4: Yes, while less common, ion enhancement can occur. Certain matrix components might improve the ionization efficiency of this compound, leading to an artificially high signal. The troubleshooting strategies for both suppression and enhancement are generally the same, as they both fall under the umbrella of matrix effects.

Troubleshooting Guides

Guide 1: Diagnosing Ion Suppression/Enhancement

If you suspect ion suppression or enhancement is affecting your this compound signal, the following experiment can help confirm and quantify the effect.

Experimental Protocol: Post-Column Infusion

  • Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

  • Materials:

    • A standard solution of this compound at a known concentration.

    • A syringe pump.

    • A 'T' connector.

    • Your LC-MS/MS system.

    • Blank matrix samples (e.g., plasma from an untreated subject).

  • Methodology:

    • Set up your LC-MS/MS system with the analytical column.

    • Use the syringe pump to continuously infuse the this compound standard solution into the mobile phase flow after the analytical column, using a 'T' connector just before the ESI source.

    • Begin data acquisition on the mass spectrometer, monitoring the signal for this compound. You should observe a stable, elevated baseline signal.

    • Inject a blank matrix extract onto the LC column and run your standard chromatographic method.

    • Monitor the this compound signal throughout the run. Any significant dip in the baseline indicates ion suppression at that retention time, while a peak or rise indicates ion enhancement.

Data Presentation: Interpreting Post-Column Infusion Results

Time (min)This compound Signal (cps)Observation
0.0 - 2.51.5 x 10^6Stable Baseline
2.6 - 3.80.4 x 10^6Ion Suppression Zone
3.9 - 5.51.4 x 10^6Return to Baseline
5.6 - 6.21.9 x 10^6Ion Enhancement Zone
6.3 - 10.01.5 x 10^6Stable Baseline

Caption: Example data from a post-column infusion experiment showing distinct zones of ion suppression and enhancement.

G cluster_setup Experimental Setup cluster_workflow Workflow LC LC System Column Analytical Column LC->Column Tee Column->Tee MS ESI-MS Tee->MS SyringePump Syringe Pump (this compound Solution) SyringePump->Tee start Start infuse Continuously Infuse This compound start->infuse inject Inject Blank Matrix Extract infuse->inject acquire Acquire Data inject->acquire analyze Analyze Signal for Dips and Peaks acquire->analyze end End analyze->end

Caption: Workflow for the post-column infusion experiment to detect ion suppression/enhancement.

Guide 2: Mitigating Ion Suppression/Enhancement

Once matrix effects have been confirmed, the following strategies can be employed for mitigation.

1. Improve Sample Preparation

The goal is to remove interfering matrix components before analysis.

  • Solid-Phase Extraction (SPE): Often more effective than simple protein precipitation for removing phospholipids and other interferences.

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract by partitioning this compound into a solvent that leaves behind many matrix components.

  • Protein Precipitation (PPT): A quick but less clean method. If used, consider techniques to further clean up the supernatant.

Experimental Protocol: Comparing Sample Preparation Techniques

  • Objective: To determine the most effective sample preparation method for minimizing matrix effects.

  • Methodology:

    • Spike a consistent amount of this compound into multiple aliquots of a blank biological matrix.

    • Process these aliquots using different sample preparation techniques (e.g., PPT, LLE, and various SPE sorbents).

    • Analyze the final extracts using your LC-MS/MS method.

    • Compare the peak area of this compound from the matrix samples to the peak area of a standard in a clean solvent at the same concentration. The technique yielding a peak area closest to the clean standard has the least ion suppression.

Data Presentation: Comparison of Sample Cleanup Methods

Sample Prep MethodThis compound Peak Area (Matrix)This compound Peak Area (Neat Solution)Signal Recovery (%)
Protein Precipitation45,000100,00045%
Liquid-Liquid Extraction78,000100,00078%
Solid-Phase Extraction92,000100,00092%

Caption: Example data demonstrating the effectiveness of different sample preparation techniques on signal recovery.

2. Optimize Chromatographic Separation

If sample preparation is insufficient, modifying the LC method can separate this compound from the interfering components.

  • Change Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from the suppression/enhancement zones identified in the post-column infusion experiment.

  • Use a Different Column: A column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of C18) can alter selectivity and resolve the interference.

  • Reduce Flow Rate: Lower flow rates can sometimes reduce the severity of ion suppression.

G cluster_mitigation Mitigation Strategies cluster_sample_prep_options Sample Prep Options cluster_chrom_options Chromatography Options start Ion Suppression Confirmed sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Protein Precipitation (PPT) sample_prep->ppt gradient Modify Gradient chromatography->gradient column Change Column chromatography->column flow_rate Reduce Flow Rate chromatography->flow_rate end Problem Solved spe->end lle->end ppt->end gradient->end column->end flow_rate->end

Caption: Logical relationship between identifying ion suppression and available mitigation strategies.

3. Modify Mass Spectrometry Source Conditions

Adjusting the ESI source parameters can sometimes help, though this is often less effective than the previous two strategies.

  • Ionization Polarity: If possible for your analyte, switching from positive to negative ionization mode (or vice-versa) can sometimes eliminate the interference, as fewer compounds may be ionizable in the alternate mode.

  • Source Temperature and Gas Flows: Optimize the nebulizer gas, auxiliary gas, and source temperature to ensure efficient desolvation, which can influence susceptibility to matrix effects.

Disclaimer: The experimental protocols and data provided are for illustrative purposes. Optimal conditions for this compound analysis will depend on the specific matrix, instrumentation, and experimental goals. Always perform thorough method development and validation.

References

Technical Support Center: Ozenoxacin-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ozenoxacin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound when used as an internal standard in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound during storage in biological matrices?

A1: The primary concerns for a deuterated internal standard like this compound are degradation during sample collection, storage, and processing, as well as potential deuterium exchange.[1][2][3] These issues can lead to a loss of the internal standard, affecting the accuracy and reliability of the bioanalytical method.[1]

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For short-term storage (up to 24 hours), it is recommended to store samples at 2-8°C. For long-term storage, samples should be kept at -80°C.[4] It is also advisable to minimize freeze-thaw cycles.

Q3: Can the position of the deuterium label on this compound affect its stability?

A3: Yes, the position of the deuterium label is critical. Labels on non-exchangeable sites are crucial for stability. Deuterium atoms on or adjacent to heteroatoms (like oxygen or nitrogen) or on carbons alpha to a carbonyl group can sometimes be susceptible to exchange with protons from the solvent or matrix under certain pH or enzymatic conditions.

Q4: What is isotopic crosstalk and how can it affect my results with this compound?

A4: Isotopic crosstalk occurs when the mass spectrometric signal of the unlabeled analyte (Ozenoxacin) contributes to the signal of the deuterated internal standard (this compound). This can happen if the mass difference is small or if the analyte concentration is very high. A mass difference of at least 4-5 Da is recommended to minimize this effect.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound in biological matrices.

Issue 1: Gradual or Sudden Loss of this compound Signal

Possible Causes:

  • Degradation: this compound may be unstable under the storage conditions or during sample preparation.

  • Enzymatic Degradation: Biological matrices like plasma contain enzymes that could potentially metabolize this compound.

  • pH Instability: The pH of the sample matrix can influence the stability of the compound.

  • Adsorption: The compound may adsorb to the surface of storage containers, leading to an apparent decrease in concentration.

Troubleshooting Workflow:

start Start: this compound Signal Loss check_is_solution Verify IS Solution Integrity start->check_is_solution review_prep Review Sample Prep Protocol check_is_solution->review_prep IS Solution OK end_resolved Issue Resolved check_is_solution->end_resolved IS Solution Degraded assess_stability Perform Stability Experiments (Freeze-Thaw, Bench-Top) review_prep->assess_stability Protocol Followed review_prep->end_resolved Error in Protocol check_lcms Inspect LC-MS System assess_stability->check_lcms Degradation Observed end_unresolved Consult Instrument Specialist assess_stability->end_unresolved No Degradation check_lcms->end_resolved System OK, Issue Identified check_lcms->end_unresolved System Issue start Start: High IS Signal Variability check_pipetting Verify Pipetting Accuracy start->check_pipetting eval_matrix_effects Evaluate Matrix Effects check_pipetting->eval_matrix_effects Pipetting OK end_resolved Issue Resolved check_pipetting->end_resolved Pipetting Error Found optimize_chroma Optimize Chromatography eval_matrix_effects->optimize_chroma Matrix Effects Present end_unresolved Further Investigation Needed eval_matrix_effects->end_unresolved No Significant Matrix Effects optimize_chroma->end_resolved Chromatography Improved

References

Dealing with poor peak shape for Ozenoxacin-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Ozenoxacin-d3, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for this compound in HPLC?

A1: Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. These include suboptimal mobile phase pH, secondary interactions with the stationary phase, column overload, and issues with the HPLC system itself. Given that Ozenoxacin is a quinolone, it's also prone to metal chelation, which can contribute to peak tailing.[1][2][3]

Q2: What are the key chemical properties of Ozenoxacin that influence its chromatography?

A2: Understanding the physicochemical properties of Ozenoxacin is crucial for troubleshooting. Key parameters include its pKa values (strongest acidic ~6.1, strongest basic ~6.77) and its logP value of approximately 2.76.[4] Its limited water solubility and potential for metal chelation are also important considerations.[4] Since this compound is a deuterated form of Ozenoxacin, its chemical properties are expected to be very similar.

Q3: What is an acceptable peak shape?

A3: An ideal chromatographic peak is symmetrical and Gaussian in shape. The asymmetry factor (As) or tailing factor (Tf) is used to quantify peak shape. Generally, a value between 0.9 and 1.2 is considered acceptable for most applications.

Troubleshooting Guides

Poor peak shape can be systematically addressed by examining the chromatogram and considering the potential causes.

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing ```dot graph PeakTailing { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Observe Peak Tailing"]; B [label="Check Mobile Phase pH", fillcolor="#FBBC05"]; C [label="Is pH optimal?\n(~2 units away from pKa)", shape=diamond, fillcolor="#FFFFFF"]; D [label="Adjust pH\n(e.g., pH 3-4 or 8-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Consider Secondary Interactions", fillcolor="#FBBC05"]; F [label="Add competitive amine\n(e.g., triethylamine)\nor use a different column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Check for Metal Chelation", fillcolor="#FBBC05"]; H [label="Add a chelating agent\n(e.g., EDTA) to mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Review Sample Concentration", fillcolor="#FBBC05"]; J [label="Is column overloaded?", shape=diamond, fillcolor="#FFFFFF"]; K [label="Dilute sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="Check HPLC System", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D [label="No"]; C -> E [label="Yes"]; D -> L; E -> F; F -> L; E -> G; G -> H; H -> L; E -> I; I -> J; J -> K [label="Yes"]; J -> M [label="No"]; K -> L; M -> L; }

Caption: A guide for resolving peak fronting issues.

Potential Cause Explanation Recommended Solution
Sample Solvent Effects If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.Dissolve the sample in the mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.
Column Overload Injecting a highly concentrated sample can lead to peak fronting.Reduce the injection volume or dilute the sample.
Column Degradation A void or channel at the head of the column can cause the sample to be distributed unevenly, resulting in a fronting peak.Reverse-flush the column. If the problem persists, replace the column.
Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Troubleshooting Workflow for Split Peaks

Caption: A systematic approach to diagnosing and fixing split peaks.

Potential Cause Explanation Recommended Solution
Partially Blocked Frit or Tubing A blockage can cause the sample flow to be unevenly distributed onto the column, resulting in a split peak.Back-flush the column and tubing. If the problem persists, replace the column inlet frit or the affected tubing. Always filter samples before injection.
Sample Solvent Incompatibility If the sample solvent is not miscible with the mobile phase, it can cause the analyte to precipitate at the head of the column, leading to a split peak.Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
Co-eluting Interference The split peak may actually be two different compounds (e.g., an impurity or a related compound) that are not fully resolved.Modify the mobile phase composition, gradient, or flow rate to improve separation.
Column Void A void at the column inlet can cause the sample band to split before it enters the stationary phase.Replace the column.

Experimental Protocol: Peak Shape Optimization for this compound

This protocol outlines a systematic approach to optimize the peak shape of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a working standard of 10 µg/mL by diluting the stock solution with the initial mobile phase.

2. HPLC Instrumentation and Conditions:

Parameter Initial Condition Optimization Range
Column C18, 4.6 x 150 mm, 5 µmTest different C18 columns (e.g., end-capped), or a phenyl-hexyl column.
Mobile Phase A 0.1% Formic Acid in Water0.05-0.2% Formic Acid or Acetic Acid; Ammonium Acetate or Phosphate buffer (10-20 mM)
Mobile Phase B AcetonitrileMethanol
Gradient 60% A, 40% B (Isocratic)Adjust gradient profile if co-elution is suspected.
Flow Rate 1.0 mL/min0.8-1.2 mL/min
Column Temperature 30 °C25-40 °C
Injection Volume 10 µL5-20 µL (check for overload)
Detector Wavelength 254 nmScan for optimal wavelength if not known.

3. Optimization Strategy:

  • pH Adjustment: Evaluate the effect of mobile phase pH on peak shape by preparing mobile phases with different pH values (e.g., 3.0, 4.0, 7.5, 8.5).

  • Additive Evaluation: If tailing persists, add an amine modifier (e.g., 0.1% triethylamine) or a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase.

  • Column Screening: If the above steps do not resolve the issue, screen different column stationary phases.

  • Sample Concentration: Inject a series of dilutions to check for column overload.

4. Data Analysis:

  • For each condition, calculate the tailing factor, theoretical plates, and resolution (if there are adjacent peaks).

  • Compare the results to identify the optimal conditions that provide a symmetrical peak with high efficiency.

References

Investigating cross-talk between Ozenoxacin and Ozenoxacin-d3 MRM transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ozenoxacin and its deuterated internal standard, Ozenoxacin-d3, in mass spectrometry-based assays. The focus is on identifying and mitigating potential cross-talk between their respective Multiple Reaction Monitoring (MRM) transitions.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Ozenoxacin and this compound?

A1: The MRM transition for Ozenoxacin has been reported with a precursor ion of m/z 364 and a product ion of m/z 196.[1][2][3] For its deuterated internal standard, this compound, a common approach is to use a +3 Da mass shift for the precursor ion, resulting in m/z 367. The product ion may remain the same if the deuterium labels are not on the fragmented portion of the molecule. Thus, a potential for cross-talk exists if both transitions share the same product ion.

Q2: What is MRM cross-talk and why is it a concern for Ozenoxacin and this compound analysis?

A2: MRM cross-talk is an undesirable phenomenon in tandem mass spectrometry where the signal from one MRM transition interferes with another.[4][5] In the context of Ozenoxacin and this compound, if the high concentration of Ozenoxacin contributes to the signal of the this compound MRM transition (or vice-versa), it can lead to inaccurate quantification of the analyte. This is particularly problematic when the analyte and internal standard share a common product ion.

Q3: How can I determine if I have a cross-talk issue in my assay?

A3: To identify cross-talk, you can perform a series of experiments by injecting high concentration solutions of Ozenoxacin and this compound individually while monitoring the MRM transitions for both compounds. If you observe a peak in the this compound transition when only Ozenoxacin is injected, or vice-versa, it is an indication of cross-talk.

Q4: What are the common causes of MRM cross-talk?

A4: Cross-talk can arise from several sources. One common cause is in-source fragmentation, where the analyte fragments into an ion with the same m/z as the internal standard's precursor ion. Another possibility is that the collision cell does not have sufficient time to clear ions from the preceding transition before the next one is monitored, which can be an issue with very short dwell times. Isotopic contributions from the unlabeled analyte to the mass channel of the deuterated internal standard can also be a factor.

Q5: What are some initial troubleshooting steps to mitigate MRM cross-talk?

A5: Initial steps to address cross-talk include optimizing chromatographic separation to ensure Ozenoxacin and this compound are baseline resolved, if possible. Additionally, you can try selecting a different, unique product ion for this compound that is not shared with Ozenoxacin. If this is not feasible, careful optimization of collision energy for each transition can sometimes help to minimize the interference.

Troubleshooting Guide

Investigating Cross-Talk Between Ozenoxacin and this compound MRM Transitions

This guide outlines a systematic approach to identify and resolve cross-talk issues between Ozenoxacin and its deuterated internal standard.

Table 1: Ozenoxacin and this compound MRM Transition Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Assumed)
Ozenoxacin36419625
This compound36719625
This compound (Alternative)36722430
Experimental Protocol for Cross-Talk Investigation

Objective: To determine the presence and extent of cross-talk between Ozenoxacin and this compound MRM transitions.

Materials:

  • Ozenoxacin reference standard

  • This compound internal standard

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of Ozenoxacin (e.g., 1 µg/mL).

    • Prepare a high-concentration stock solution of this compound (e.g., 1 µg/mL).

    • Prepare a mixed solution containing both Ozenoxacin and this compound at a typical concentration used in your assay.

    • Prepare a blank sample (solvent only).

  • LC-MS/MS Analysis:

    • Set up an LC method that provides good peak shape for Ozenoxacin.

    • Set up the MS/MS method to monitor the MRM transitions for both Ozenoxacin (364 -> 196) and this compound (367 -> 196).

    • Inject the following samples in sequence:

      • Blank

      • High-concentration Ozenoxacin solution

      • High-concentration this compound solution

      • Mixed solution

  • Data Analysis:

    • Blank Injection: Confirm no significant peaks are present in either MRM transition.

    • Ozenoxacin Injection: Analyze the chromatogram for the this compound transition (367 -> 196). The presence of a peak at the retention time of Ozenoxacin indicates cross-talk from Ozenoxacin to this compound.

    • This compound Injection: Analyze the chromatogram for the Ozenoxacin transition (364 -> 196). The presence of a peak at the retention time of this compound indicates cross-talk from this compound to Ozenoxacin.

    • Quantify Cross-Talk: If cross-talk is observed, calculate the percentage of the interfering peak area relative to the primary peak area in the respective single-compound injections.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_conclusion Conclusion p1 High Conc. Ozenoxacin a1 Inject Samples p1->a1 p2 High Conc. This compound p2->a1 p3 Mixed Standard p3->a1 p4 Blank p4->a1 a2 Monitor MRM Transitions Ozenoxacin: 364 -> 196 This compound: 367 -> 196 a1->a2 d1 Analyze Chromatograms a2->d1 d2 Quantify Peak Areas d1->d2 d3 Calculate % Cross-Talk d2->d3 c1 Cross-talk Present? d3->c1

Caption: Experimental workflow for investigating MRM cross-talk.

Troubleshooting Decision Tree

If cross-talk is confirmed, the following decision tree can guide you through the troubleshooting process.

troubleshooting_tree start Cross-talk Confirmed q1 Is chromatographic separation of Ozenoxacin and this compound possible? start->q1 a1_yes Optimize LC Method for Baseline Separation q1->a1_yes Yes a1_no Proceed to MS Optimization q1->a1_no No end_resolved Issue Resolved a1_yes->end_resolved q2 Is there a unique product ion for this compound? a1_no->q2 a2_yes Select and Validate New MRM Transition (e.g., 367 -> 224) q2->a2_yes Yes a2_no Optimize Collision Energy q2->a2_no No a2_yes->end_resolved q3 Does optimizing collision energy reduce cross-talk to an acceptable level? a2_no->q3 a3_yes Validate Method with Optimized CE q3->a3_yes Yes a3_no Consider In-Source Fragmentation q3->a3_no No a3_yes->end_resolved end_further Further Investigation Required a3_no->end_further

Caption: Troubleshooting decision tree for MRM cross-talk.

References

Non-linear calibration curves with Ozenoxacin-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ozenoxacin Bioanalysis

This guide provides troubleshooting and frequently asked questions for researchers encountering non-linear calibration curves when using Ozenoxacin-d3 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Ozenoxacin showing non-linearity at higher concentrations when using an this compound internal standard?

A1: Non-linearity in calibration curves, particularly at the upper concentration range, is a common issue in LC-MS/MS bioanalysis.[1] The primary causes often relate to detector saturation, ion source saturation, or matrix effects.[2][3] When the concentration of Ozenoxacin is high, the detector may reach its limit, leading to a response that is no longer proportional to the concentration.[4][5] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, detector saturation can cause the analyte-to-IS ratio to deviate from linearity.

Q2: Can the concentration of the this compound internal standard (IS) affect the curve's linearity?

A2: Yes, the concentration of the internal standard is crucial. If the IS concentration is too high, it can contribute to detector saturation, especially when the analyte concentration is also high. Conversely, if the IS concentration is too low, the analyte-to-IS ratio can become very large at the high end of the curve, which can also lead to non-linearity. It is also important to verify that the analyte (Ozenoxacin) does not have a significant isotopic contribution to the mass of the internal standard, and vice-versa, as this can cause non-linearity.

Q3: What are "matrix effects" and can they cause a non-linear curve even with a deuterated internal standard?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement. While deuterated internal standards like this compound are the gold standard for mitigating matrix effects because they typically co-elute and experience similar ionization changes, they are not always a perfect solution. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated IS. If this occurs in a region of steep change in matrix suppression, the analyte and IS will be affected differently, leading to a non-linear response.

Q4: My calibration curve appears quadratic. Is it acceptable to use a non-linear regression model?

A4: Using a quadratic (or other non-linear) regression model is a possible solution if the non-linearity is reproducible and well-characterized. However, regulatory guidelines often express a preference for linear models and may require justification for using a non-linear fit. Before resorting to a non-linear model, it is critical to investigate and address the root cause of the non-linearity, as it may indicate an underlying issue with the method such as saturation or matrix effects.

Q5: Could the stability of Ozenoxacin or this compound be a factor in my non-linear curve?

A5: Instability of either the analyte or the internal standard during sample preparation or in the autosampler can lead to inaccurate results and potentially affect the calibration curve. Studies have shown Ozenoxacin to be generally stable under various conditions. However, deuterated standards can sometimes undergo isotopic exchange (back-exchange), where deuterium atoms are replaced by protons from the solvent or matrix. This would convert the internal standard back to the unlabeled analyte, compromising quantification. This is more likely to occur under harsh pH or high-temperature conditions.

Troubleshooting Guide

When faced with a non-linear calibration curve for Ozenoxacin, a systematic approach is key to identifying and resolving the issue.

Step 1: Initial Checks & Data Review
  • Review the Curve Shape: Does the curve plateau at high concentrations? This is a classic sign of detector saturation.

  • Examine Raw Peak Areas: Separately plot the absolute peak areas for both Ozenoxacin and this compound versus concentration.

    • If the Ozenoxacin peak area flattens, it points to analyte saturation.

    • If the this compound peak area is highly variable, it could indicate inconsistent addition of the IS or stability issues.

  • Check Chromatograms: Look for signs of poor chromatography, such as peak fronting or tailing, which can worsen at high concentrations and affect integration. Also, check for co-eluting peaks that might cause matrix effects.

Step 2: Investigating Common Causes

The table below summarizes the most common causes of non-linearity and provides specific actions to investigate and resolve them.

Potential Cause Symptoms & Observations Investigation & Resolution Steps
Detector Saturation Curve flattens at high concentrations. Absolute analyte response exceeds the linear range of the detector (e.g., >2-5x10^6 cps on many triple quadrupoles).1. Dilute High Standards: Dilute the upper calibration standards and re-inject. If linearity is restored, saturation is the likely cause. 2. Reduce Injection Volume: Injecting a smaller volume can reduce the amount of analyte reaching the detector. 3. Use a Less Abundant Transition: If using MS/MS, select a less intense product ion for quantification of high-concentration samples to keep the signal within the linear range.
Matrix Effects Poor accuracy and precision in QC samples prepared in matrix. Inconsistent analyte/IS response ratios across different matrix lots.1. Perform Post-Column Infusion: Infuse a constant concentration of Ozenoxacin and this compound post-column while injecting an extracted blank matrix sample to identify regions of ion suppression or enhancement. 2. Improve Chromatography: Modify the gradient to better separate Ozenoxacin from the matrix interferents. 3. Improve Sample Cleanup: Use a more effective extraction method (e.g., switch from protein precipitation to SPE or LLE) to remove interfering matrix components.
Internal Standard Issues Inconsistent IS peak area across all samples. Analyte and IS peaks are not perfectly co-eluting.1. Check IS Purity & Concentration: Verify the concentration and purity of the this compound stock solution. 2. Optimize IS Concentration: Test different IS concentrations to find a level that provides a stable response without contributing to saturation. 3. Investigate Isotopic Exchange: Assess the stability of this compound in the sample matrix and processing solvents, especially under extreme pH or temperature conditions.
Analyte/IS Instability Drifting response over the course of an analytical run. Low response in samples left in the autosampler for extended periods.1. Perform Stability Tests: Evaluate the stability of Ozenoxacin and this compound in the final extract under autosampler conditions (e.g., 4°C for 24h). 2. Adjust Sample Processing: If instability is found, modify the procedure to minimize degradation (e.g., work on ice, add antioxidants, reduce time before injection).

Experimental Protocols

Protocol: Generation of a Calibration Curve in Plasma

This protocol describes a general procedure for creating a calibration curve for Ozenoxacin quantification in human plasma using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a 1.00 mg/mL stock solution of Ozenoxacin in a suitable solvent (e.g., Methanol).

    • Prepare a 1.00 mg/mL stock solution of this compound in the same solvent.

    • Prepare an intermediate spiking solution of this compound at 10.0 µg/mL in 50:50 Methanol:Water. This will be the Internal Standard Working Solution (ISWS).

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the Ozenoxacin stock solution to create a series of working standard solutions.

    • Prepare a set of 8-10 calibration standards by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This creates a concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000, 2000 ng/mL).

    • Prepare a "blank" sample using 5 µL of solvent and 95 µL of plasma.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of each calibration standard, QC, and study sample, add 300 µL of the ISWS in acetonitrile (e.g., at a concentration of 100 ng/mL). The organic solvent contains the internal standard to ensure it is added consistently during the protein precipitation step.

    • Vortex each sample for 1 minute to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UPLC system.

    • Column: A C18 column (e.g., Alltima C18, 150x4.6mm, 5µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for Ozenoxacin (e.g., m/z 364 -> 196) and this compound.

  • Data Processing:

    • Integrate the peak areas for both Ozenoxacin and this compound.

    • Calculate the analyte-to-IS peak area ratio for each standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).

    • Perform a linear regression with appropriate weighting (typically 1/x or 1/x²) to generate the calibration curve equation and correlation coefficient (r²).

Visualizations

G start Non-Linear Calibration Curve Observed check_saturation Examine Raw Peak Areas. Does Analyte Signal Plateau? start->check_saturation saturation_yes Detector Saturation Likely check_saturation->saturation_yes Yes saturation_no Saturation Unlikely check_saturation->saturation_no No solve_saturation ACTION: 1. Dilute High Standards 2. Reduce Injection Volume 3. Use Less Intense MRM Transition saturation_yes->solve_saturation check_matrix Review QCs & Chromatograms. Signs of Matrix Effects? saturation_no->check_matrix matrix_yes Matrix Effects Likely check_matrix->matrix_yes Yes matrix_no Matrix Effects Unlikely check_matrix->matrix_no No solve_matrix ACTION: 1. Improve Sample Cleanup (SPE) 2. Optimize Chromatography matrix_yes->solve_matrix check_is Review IS Peak Area & Co-elution. IS Response Unstable? matrix_no->check_is is_yes Internal Standard Issue check_is->is_yes Yes is_no Consider Other Causes (e.g., Instability, Integrations) check_is->is_no No solve_is ACTION: 1. Verify IS Concentration 2. Optimize IS Amount 3. Check for Isotopic Exchange is_yes->solve_is

Caption: Troubleshooting workflow for non-linear calibration curves.

References

Impact of co-eluting metabolites on Ozenoxacin-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of co-eluting metabolites on the quantification of Ozenoxacin-d3, a common internal standard used in the bioanalysis of Ozenoxacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) version of Ozenoxacin, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because this compound is chemically identical to Ozenoxacin, it has the same behavior during sample extraction, chromatography, and ionization. By adding a known amount of this compound to every sample, it can be used to correct for variability in the analytical process, including the influence of co-eluting metabolites.[1][2]

Q2: What are co-eluting metabolites and why are they a problem?

Co-eluting metabolites are endogenous compounds (e.g., lipids, salts, other small molecules) from a biological sample (like plasma or tissue) that are not fully separated from Ozenoxacin or this compound during the liquid chromatography (LC) step.[1][3] These metabolites can interfere with the ionization of the target analytes in the mass spectrometer's ion source, a phenomenon known as the "matrix effect".[3] This interference can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.

Q3: How do co-eluting metabolites specifically affect this compound?

Since this compound is designed to mimic the behavior of Ozenoxacin, it is also susceptible to matrix effects from co-eluting substances. If a co-eluting metabolite suppresses or enhances the this compound signal inconsistently across different samples, it undermines its role as a stable reference. This can lead to inaccurate calculations of the native Ozenoxacin concentration, as the ratio of the analyte to the internal standard will be skewed.

Q4: What are the primary strategies to minimize the impact of co-eluting metabolites?

There are three main strategies to combat matrix effects:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components before analysis.

  • Optimize Chromatographic Separation: Adjust the LC method (e.g., change the column, mobile phase composition, or gradient profile) to better separate Ozenoxacin and this compound from interfering metabolites.

  • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is itself a primary strategy. Since it co-elutes with Ozenoxacin, it experiences similar matrix effects, allowing it to compensate for signal fluctuations, provided the interference is not extreme or highly variable.

Troubleshooting Guide

Problem: The peak area of my this compound internal standard is highly variable across my sample batch.

This is a classic sign of inconsistent matrix effects. Follow these steps to diagnose and resolve the issue.

Q1: How do I confirm the variability is from matrix effects and not the instrument?

  • A: First, check the instrument's performance by injecting a pure solution of this compound in solvent multiple times. If the peak area is consistent (<5% RSD), the instrument is likely not the issue. If it is inconsistent, troubleshoot the LC-MS/MS system for issues like pump fluctuations, injector problems, or a dirty ion source.

Q2: How can I identify if a specific co-eluting metabolite is the cause?

  • A: Prepare and inject a "blank matrix" sample (a sample from the same biological source, e.g., human plasma, that contains no Ozenoxacin or this compound). Monitor the same mass transition used for this compound at its expected retention time. The presence of a peak or an unstable baseline indicates a direct interference from an endogenous compound.

Q3: My sample preparation uses simple protein precipitation. Could this be the problem?

  • A: Yes. Protein precipitation is a fast but non-selective sample preparation method that leaves many small-molecule metabolites, phospholipids, and salts in the final extract. These are common sources of matrix effects.

  • Solution: Consider switching to a more selective technique like solid-phase extraction (SPE) to achieve a cleaner sample extract.

Q4: How can I adjust my chromatography to solve this?

  • A: The goal is to chromatographically separate the this compound peak from the interfering metabolites.

  • Solution 1: Modify the Gradient: Try making the elution gradient shallower. A slower increase in the organic solvent percentage can improve the resolution between closely eluting compounds.

  • Solution 2: Change the Column: If modifying the gradient is insufficient, consider using a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) or a different particle technology (e.g., superficially porous particles) to alter selectivity and achieve better separation.

Quantitative Data Summary

The following tables provide typical parameters for an LC-MS/MS method for Ozenoxacin analysis and an example of how to evaluate matrix effects.

Table 1: Typical LC-MS/MS Parameters for Ozenoxacin Quantification

Parameter Ozenoxacin This compound (IS)
Parent Ion (m/z) 364.1 367.1
Product Ion (m/z) 320.1 323.1
Ionization Mode ESI Positive ESI Positive
Typical Retention Time 2.5 min 2.5 min

Note: These values are illustrative. Exact m/z values and retention times are method-dependent and should be optimized in your laboratory.

Table 2: Example of Matrix Effect Assessment in Human Plasma The matrix effect is evaluated by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample (Set B) with the peak area of the analyte in a pure solvent (Set A). The internal standard helps correct for this.

Lot IDAnalyte Area (Set A: Solvent)Analyte Area (Set B: Post-Spiked Matrix)IS Area (Set B: Post-Spiked Matrix)Matrix Factor (MF = B/A)IS-Normalized MF
Plasma Lot 1150,00090,00085,0000.60 (Suppression)1.06
Plasma Lot 2150,000145,000140,0000.97 (No Effect)1.04
Plasma Lot 3150,000180,000175,0001.20 (Enhancement)1.03
An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable, demonstrating that the internal standard successfully corrects for the matrix effect.

Experimental Protocols & Visualizations

General Bioanalytical Workflow

The following diagram outlines the typical workflow for quantifying Ozenoxacin in a biological matrix, highlighting key stages where co-eluting metabolites can present challenges.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spiking with This compound (IS) Sample->Spike Prep 3. Sample Preparation (Protein Precipitation, SPE) {Potential for Interference} Spike->Prep LC 4. LC Separation {Separate from Metabolites} Prep->LC MS 5. MS/MS Detection {Ion Suppression/Enhancement} LC->MS Data 6. Data Processing (Peak Integration) MS->Data Report 7. Concentration Calculation & Reporting Data->Report

Bioanalytical Workflow for Ozenoxacin Quantification
Troubleshooting Flowchart: Inconsistent Internal Standard (IS) Signal

If you observe high variability in the this compound signal, use this decision tree to identify the root cause.

G Start Start: Inconsistent IS (this compound) Signal CheckInstrument 1. Inject IS in pure solvent. Is signal consistent? Start->CheckInstrument TroubleshootMS Troubleshoot LC-MS/MS (Source, Pump, Injector) CheckInstrument->TroubleshootMS No MatrixIssue Problem is likely matrix-related. CheckInstrument->MatrixIssue Yes TroubleshootMS->CheckInstrument After fixing ImprovePrep 2. Is sample prep non-selective (e.g., PP)? MatrixIssue->ImprovePrep UseSPE Implement a more selective method (e.g., SPE, LLE) ImprovePrep->UseSPE Yes OptimizeLC 3. Modify LC Method: - Slower gradient - Different column chemistry ImprovePrep->OptimizeLC No End Re-validate and analyze samples UseSPE->End OptimizeLC->End

Troubleshooting Inconsistent Internal Standard Signal

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Ozenoxacin Assay Using Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount. This guide provides a comprehensive comparison of a bioanalytical method for the quantification of ozenoxacin in human plasma using a stable isotope-labeled internal standard, ozenoxacin-d3, versus a hypothetical structural analog. The data and protocols presented are based on established principles of bioanalytical method validation for topical antibiotics with low systemic absorption, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ozenoxacin is a topical antibiotic with negligible systemic absorption, leading to very low plasma concentrations.[1] Consequently, a highly sensitive and reliable bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in LC-MS/MS-based bioanalysis. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for potential variabilities.

This guide will delve into the validation parameters of a highly sensitive LC-MS/MS method for ozenoxacin, underscoring the superior performance of a method employing this compound as an internal standard.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of a validated bioanalytical method for ozenoxacin using this compound as the internal standard. The data is representative of what would be expected for a robust and sensitive assay intended for regulatory submission.

Table 1: Linearity and Sensitivity
ParameterOzenoxacin Assay using this compound
Linear Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
LLOQ Precision (%CV) ≤ 20%
LLOQ Accuracy (% bias) within ±20%
Table 2: Accuracy and Precision
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Precision (%CV)Inter-day Accuracy (% bias)
Low (LQC) 1.5≤ 15%within ±15%≤ 15%within ±15%
Medium (MQC) 75≤ 15%within ±15%≤ 15%within ±15%
High (HQC) 150≤ 15%within ±15%≤ 15%within ±15%
Table 3: Recovery and Matrix Effect
ParameterOzenoxacinThis compound
Mean Extraction Recovery Consistent, precise, and reproducibleConsistent, precise, and reproducible
Matrix Factor (normalized with IS) Close to 1.0N/A
Precision of Matrix Factor (%CV) ≤ 15%N/A
Table 4: Stability
Stability ConditionDurationTemperature% Change from Nominal
Short-term (Bench-top) 8 hoursRoom Temperature≤ ±15%
Long-term 30 days-70°C ± 10°C≤ ±15%
Freeze-Thaw Cycles 3 cycles-70°C to Room Temp≤ ±15%
Post-preparative (Autosampler) 24 hours4°C≤ ±15%

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of ozenoxacin in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate ozenoxacin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Ozenoxacin: m/z 364 -> 196[2]

    • This compound: m/z 367 -> 199 (hypothetical, assuming 3 deuterium atoms on a stable position not involved in fragmentation)

Visualizing the Workflow and Comparison

The following diagrams illustrate the bioanalytical method validation workflow and the logical relationship in choosing an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_pre_study Method Development & Pre-study Validation cluster_validation_params Validation Parameters cluster_in_study In-study Validation & Sample Analysis MD Method Development FV Full Validation MD->FV Optimization Selectivity Selectivity Linearity Linearity & LLOQ Accuracy Accuracy & Precision Recovery Recovery & Matrix Effect Stability Stability PV Partial Validation Accuracy->PV SA Study Sample Analysis Stability->SA PV->SA CV Cross-Validation CV->SA

Caption: Bioanalytical Method Validation Workflow.

Internal_Standard_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages / Considerations IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) IS_Choice->SIL_IS Analog_IS Structural Analog IS (Hypothetical Alternative) IS_Choice->Analog_IS Adv1 Identical Physicochemical Properties SIL_IS->Adv1 Adv2 Co-elution with Analyte SIL_IS->Adv2 Adv3 Superior Compensation for Matrix Effects SIL_IS->Adv3 Adv4 Increased Accuracy and Precision SIL_IS->Adv4 Adv5 'Gold Standard' for Regulatory Agencies SIL_IS->Adv5 Disadv1 Different Physicochemical Properties Analog_IS->Disadv1 Disadv2 Potential for Differential Extraction Recovery Analog_IS->Disadv2 Disadv3 Susceptibility to Differential Ion Suppression/Enhancement Analog_IS->Disadv3 Disadv4 May Not Accurately Reflect Analyte Behavior Analog_IS->Disadv4

Caption: Comparison of Internal Standard Choices.

Conclusion: The Decisive Advantage of this compound

While a bioanalytical method using a structural analog as an internal standard can be validated, the use of a stable isotope-labeled internal standard like this compound offers undeniable advantages. The near-identical chemical nature of this compound to ozenoxacin ensures that it experiences the same variations during sample processing and analysis. This co-behavior provides a more accurate and precise correction for factors such as extraction efficiency and matrix effects, which can be highly variable in biological samples. For a drug like ozenoxacin, where plasma concentrations are expected to be at the lower limit of quantitation, the enhanced reliability afforded by a deuterated internal standard is not just preferable, but essential for generating high-quality, defensible pharmacokinetic data. Therefore, the adoption of an this compound internal standard is a critical step in the development of a robust and reliable bioanalytical method for ozenoxacin.

References

A Head-to-Head Battle: Ozenoxacin-d3 Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for quantifying Ozenoxacin. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability and ensuring the accuracy and precision of the results.

The Gold Standard: Ozenoxacin-d3 (Stable Isotope-Labeled Internal Standard)

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. In this compound, three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Ozenoxacin but has a different mass. This near-identical physicochemical behavior is the key to its superior performance.

The Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available, a structural analog is often used. A structural analog is a compound that has a similar chemical structure to the analyte but is not isotopically labeled. For Ozenoxacin, a suitable structural analog could be another quinolone antibiotic with similar chromatographic behavior and ionization properties.

Performance Comparison at a Glance

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard in a typical bioanalytical LC-MS/MS assay.

Performance ParameterThis compound (SIL IS)Structural Analog ISRationale
Chromatographic Retention Time Co-elutes with OzenoxacinSimilar, but not identical, retention timeThe deuterium substitution in this compound has a negligible effect on its chromatographic properties, leading to near-perfect co-elution. A structural analog will have slight differences in its chemical structure, resulting in a different retention time.
Matrix Effect Compensation ExcellentVariableBecause this compound co-elutes with Ozenoxacin, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for accurate correction. A structural analog that elutes at a different time will be subjected to a different matrix environment, leading to less effective compensation.
Extraction Recovery Identical to OzenoxacinSimilar, but may differThe identical chemical properties of this compound ensure that it behaves in the same manner as Ozenoxacin during sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. A structural analog may have different extraction efficiencies.
Accuracy and Precision HighGenerally lower than SIL ISThe superior ability of this compound to compensate for matrix effects and variations in extraction recovery leads to higher accuracy and precision in the quantification of Ozenoxacin.
Availability and Cost Generally less available and more expensiveMore readily available and less expensiveThe synthesis of stable isotope-labeled compounds is a more complex and costly process compared to obtaining a structurally similar compound.

Experimental Protocols: A Representative Bioanalytical LC-MS/MS Method

The following is a representative experimental protocol for the quantification of Ozenoxacin in a biological matrix, such as plasma, using an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or a structural analog).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ozenoxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift of +3 compared to Ozenoxacin).

    • Structural Analog IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions for the selected analog).

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Extraction Recovery

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Workflow and Pathway Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound or Structural Analog) Sample->Spike_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration of Ozenoxacin Calibration->Result

Caption: Bioanalytical workflow for the quantification of Ozenoxacin using an internal standard.

Conclusion

The selection of an internal standard is a critical step in bioanalytical method development that directly impacts the quality of the generated data. While structural analogs can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is generally considered the gold standard. The chemical and physical similarity of a SIL internal standard to the analyte allows for more effective compensation of matrix effects and other sources of variability, leading to improved accuracy and precision. For researchers aiming for the highest level of data quality and regulatory compliance, this compound is the recommended internal standard for the quantitative analysis of Ozenoxacin.

A Guide to Inter-Laboratory Cross-Validation of Ozenoxacin LC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Ozenoxacin, a topical antibiotic. By establishing a standardized protocol and comparing results against regulatory benchmarks, laboratories can ensure data integrity and comparability, crucial for multi-site clinical trials and collaborative research.

While a specific, published inter-laboratory cross-validation study for Ozenoxacin was not identified in the public domain, this guide synthesizes established LC-MS methods for Ozenoxacin and outlines a comprehensive cross-validation protocol based on the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Proposed Standardized LC-MS Method for Ozenoxacin

A robust and well-defined analytical method is the cornerstone of any successful inter-laboratory comparison. Based on published literature, a standardized LC-MS method for the quantification of Ozenoxacin in biological matrices is proposed.[5]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (IS).

  • Precipitate proteins by adding 600 µL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: 0.01 mM ammonium acetate (pH 4.8) and methanol (80:20, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 45°C

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ozenoxacin: Precursor ion (m/z) 364 -> Product ion (m/z) 196

    • Internal Standard (IS): To be determined based on the selected IS.

Inter-Laboratory Cross-Validation Workflow

The objective of a cross-validation is to assess the precision and accuracy of the analytical method when performed by different laboratories.

Inter-Laboratory Cross-Validation Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratory A cluster_2 Participating Laboratory B prep Prepare & Characterize Validation Samples (QCs and Standards) dist Distribute Samples to Participating Labs prep->dist collect Collect & Compile Data from All Labs receive_a Receive Samples dist->receive_a receive_b Receive Samples dist->receive_b stats Perform Statistical Analysis collect->stats report Generate Final Cross-Validation Report stats->report analyze_a Analyze Samples using Standardized Protocol receive_a->analyze_a report_a Report Results to Coordinating Lab analyze_a->report_a report_a->collect analyze_b Analyze Samples using Standardized Protocol receive_b->analyze_b report_b Report Results to Coordinating Lab analyze_b->report_b report_b->collect

Caption: Workflow for an inter-laboratory cross-validation study.

Performance Comparison and Acceptance Criteria

The performance of the LC-MS method for Ozenoxacin in each laboratory should be evaluated based on the criteria set forth by regulatory agencies. The following tables summarize the typical validation parameters and their acceptance criteria as per FDA and EMA guidelines.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria (FDA/EMA)
Linearity Correlation coefficient (r²) ≥ 0.99
Intra-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%
Stability Analyte concentration should be within ±15% of the baseline concentration

Table 2: Published Performance Data for Ozenoxacin LC-MS Method

The following data is synthesized from a published study and serves as a benchmark for what can be expected from a validated method.

ParameterReported Value
Linearity Range 0.05 - 1.0 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.011 µg/mL
Precision (CV%) < 15%
Accuracy (%) Within ±15%

Alternative Analytical Methods

While LC-MS is a highly sensitive and specific method for the quantification of Ozenoxacin, other analytical techniques can be employed, particularly for formulation analysis.

Table 3: Comparison of Analytical Methods for Ozenoxacin

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionHigh sensitivity and selectivity, suitable for complex biological matricesHigher cost and complexity
RP-HPLC-UV Reversed-phase chromatographic separation with UV detectionRobust, cost-effective, widely availableLower sensitivity and selectivity compared to LC-MS/MS

A validated RP-HPLC method has been reported for the simultaneous estimation of Ozenoxacin and Benzoic acid in cream formulations. This method is suitable for quality control and routine analysis of pharmaceutical products.

Conclusion

The successful inter-laboratory cross-validation of an Ozenoxacin LC-MS method is achievable through the implementation of a standardized protocol and adherence to regulatory guidelines. By ensuring the reproducibility and reliability of bioanalytical data, researchers and drug developers can have greater confidence in the outcomes of their studies, ultimately contributing to the safe and effective use of Ozenoxacin. This guide provides a comprehensive framework to initiate and conduct such a validation, fostering consistency and high-quality data generation across multiple research sites.

References

Linearity, accuracy, and precision of Ozenoxacin quantification with Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of Ozenoxacin, a topical antibiotic. We will explore the performance of a method utilizing a deuterated internal standard, Ozenoxacin-d3, against established alternative methods, supported by experimental data from published studies.

The Gold Standard: Ozenoxacin Quantification with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the "gold standard" for bioanalytical quantification.[1][2] A deuterated internal standard is chemically identical to the analyte, Ozenoxacin, but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This near-identical physicochemical behavior allows it to mimic the analyte throughout sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery, injection volume, and matrix effects.[2]

Key Advantages:

  • Mitigation of Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where components of a biological sample can interfere with the ionization of the target analyte, leading to inaccurate results.[1][3] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Improved Accuracy and Precision: The use of a deuterated internal standard consistently leads to statistically significant improvements in both accuracy (how close the measurement is to the true value) and precision (the reproducibility of the measurement).

  • Enhanced Robustness: Methods employing deuterated standards are more robust and reproducible, which is critical in regulated drug development environments.

While specific experimental data for an Ozenoxacin quantification method using this compound is not publicly available, the well-documented advantages of this approach suggest a high level of linearity, accuracy, and precision.

Alternative Methods for Ozenoxacin Quantification

Several validated methods for the quantification of Ozenoxacin in pharmaceutical preparations have been published, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and one instance of an LC-MS method without a deuterated internal standard. These methods provide reliable results for quality control purposes, though they may be more susceptible to the variabilities that a deuterated internal standard would correct for, especially in complex matrices.

Comparative Performance Data

The following tables summarize the linearity, accuracy, and precision data from published studies on Ozenoxacin quantification.

Linearity
MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
LC-MS with this compound (Representative) Wide dynamic range expected> 0.99General Literature
LC-MS0.05 - 1.00.9991
RP-HPLC5 - 30Not Reported
Stability-Indicating HPLC3 - 18Not Reported
Accuracy
MethodConcentration LevelsMean Recovery (%)Reference
LC-MS with this compound (Representative) Expected across the range98 - 102%General Literature
RP-HPLCNot Specified100.34%
Stability-Indicating HPLC8, 10, 12 ppmNot Reported
Precision
MethodPrecision Type%RSDReference
LC-MS with this compound (Representative) Intraday and Interday< 5%General Literature
RP-HPLCSystem Precision0.6%
RP-HPLCMethod Precision0.9%

Experimental Protocols

Representative LC-MS Method with this compound

This protocol is a generalized representation based on standard practices for LC-MS analysis with a deuterated internal standard.

  • Sample Preparation:

    • To a biological matrix sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.

    • Perform protein precipitation using a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Ozenoxacin and this compound.

LC-MS Method for Ozenoxacin and its Impurities
  • Sample Preparation:

    • Standard stock solutions of Ozenoxacin and its impurities were prepared in methanol.

  • Chromatographic Conditions:

    • Column: Alltima C18 (150×4.6mm; 5 μm particle size).

    • Mobile Phase: 0.01 mM ammonium acetate (pH 4.8) and methanol in an 80:20 (v/v) ratio.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Parent Ion (m/z): 364 for Ozenoxacin.

    • Product Ion (m/z): 196 for Ozenoxacin.

RP-HPLC Method for Ozenoxacin Cream
  • Sample Preparation:

    • A sample of Ozenoxacin cream is accurately weighed and dissolved in a suitable diluent.

  • Chromatographic Conditions:

    • Column: Azilent C18 (150 x 4.6 mm, 5µ).

    • Mobile Phase: 0.1N NH2PO4 and Acetonitrile in a 60:40 ratio.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 314.0 nm.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Ozenoxacin using a deuterated internal standard with LC-MS.

Ozenoxacin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Ozenoxacin & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Workflow for Ozenoxacin quantification using a deuterated internal standard.

References

A Comparative Guide to the Stability of Ozenoxacin-d3 in Stock Solutions and Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Ozenoxacin, which serves as a surrogate for its deuterated analog, Ozenoxacin-d3, due to the current lack of publicly available stability data for the deuterated form. This compound is commonly utilized as an internal standard in bioanalytical assays for the quantification of Ozenoxacin. Therefore, understanding its stability is paramount for ensuring accurate and reliable experimental results. This document summarizes key findings from forced degradation studies on Ozenoxacin and presents detailed experimental protocols to assist researchers in designing and executing their own stability assessments.

Data on Forced Degradation of Ozenoxacin

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of Ozenoxacin under various stress conditions as reported in the scientific literature. While this data is for the non-deuterated form, it provides a strong indication of the chemical stability of this compound. The primary difference with the deuterated form would likely be in metabolic stability, which is not assessed in these chemical degradation studies.

Stress ConditionReagent/MethodDuration & TemperatureObserved Degradation (%)Reference
Acid Hydrolysis 0.1N HCl4 hours at 80°C53.55[1]
Base Hydrolysis 0.1N NaOH4 hours at 80°C44.88[1]
Oxidative Degradation 3% H₂O₂4 hoursSignificant Degradation[1]
Oxidative Stress Azobisisobutyronitrile (AIBN)Not SpecifiedFormation of four degradation products[2][3]
Thermal Degradation Hot Air Oven48 hours at 80°CSome Degradation
Photolytic Degradation Direct Sunlight Exposure48 hoursSome Degradation
Neutral Hydrolysis Water4 hoursNot Specified

Note: The stability of Ozenoxacin has been found to be robust under neutral, acidic, basic, and oxidative conditions with hydrogen peroxide in some studies. Differences in observed degradation can be attributed to variations in experimental conditions such as reagent concentration, temperature, and duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are protocols for key experiments cited in the literature for Ozenoxacin.

1. Preparation of Stock and Standard Solutions

  • Stock Solution Preparation: Accurately weigh 10 mg of Ozenoxacin and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or a mixture of acetonitrile and phosphate buffer (pH 3.0, 50:50 v/v).

  • Standard Solution Preparation: Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 10 ppm).

2. Forced Degradation (Stress Testing) Protocol

  • Acid Degradation: To 10 mg of Ozenoxacin, add 10 mL of 0.1N HCl. Reflux the solution for 4 hours at 80°C.

  • Base Degradation: To 10 mg of Ozenoxacin, add 10 mL of 0.1N NaOH. Reflux the solution for 4 hours at 80°C.

  • Oxidative Degradation: Treat 10 mg of Ozenoxacin with 10 mL of 3% hydrogen peroxide for 4 hours at room temperature.

  • Thermal Degradation: Place 25 mg of Ozenoxacin in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 25 mg of Ozenoxacin to direct sunlight for 48 hours.

Following the degradation procedures, the samples are typically diluted with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

3. HPLC Method for Stability Assessment

A validated stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A common method employs:

  • Column: COSMOSIL packed column 5C18-MS-II (4.6 mm ID x 250 mm).

  • Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (50:50, v/v) with the pH of the buffer adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 304 nm.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Ozenoxacin.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: Ozenoxacin Drug Substance StockSolution Prepare Stock Solution Start->StockSolution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) StockSolution->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂) StockSolution->Oxidation Thermal Thermal Degradation (e.g., 80°C) StockSolution->Thermal Photo Photolytic Degradation (Sunlight) StockSolution->Photo Dilution Dilute Stressed Samples Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution HPLC Analyze by Stability-Indicating HPLC Method Dilution->HPLC Data Data Analysis: - Peak Purity - % Degradation - Mass Balance HPLC->Data

Caption: Workflow for Forced Degradation Study of Ozenoxacin.

Stability in Biological Samples

References

Determining the Isotopic Purity of Ozenoxacin-d3: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for determining the isotopic purity of Ozenoxacin-d3, a deuterated analog of the topical antibiotic Ozenoxacin. The accurate assessment of isotopic purity is a critical quality attribute for deuterated drugs, as it can impact the pharmacokinetic profile, efficacy, and safety of the final product.[1][2] This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical approaches.

Introduction to Isotopic Purity Analysis

Deuterated compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with deuterium. This substitution can lead to a stronger chemical bond, potentially altering the drug's metabolism and enhancing its therapeutic properties.[3][4] However, the synthesis of deuterated compounds is often not 100% efficient, resulting in a mixture of isotopologues with varying numbers of deuterium atoms. Mass spectrometry is a powerful analytical technique for quantifying the distribution of these isotopologues and thus determining the isotopic purity of the drug substance.[5]

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the gold standard for determining the isotopic purity of deuterated compounds. This technique allows for the separation and accurate mass measurement of the different isotopologues present in a sample.

Illustrative Performance Data

The following table summarizes the expected quantitative data from an LC-HRMS analysis of this compound. The data is illustrative and serves to demonstrate the typical results obtained in such an experiment.

IsotopologueTheoretical m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Relative Abundance (%)
d0 (Ozenoxacin)364.1605364.16080.5
d1365.1668365.16711.5
d2366.1731366.17343.0
d3 (this compound) 367.1794 367.1797 94.5
d4368.1857368.18600.5

Isotopic Purity Calculation:

The isotopic purity is calculated based on the relative abundance of the desired deuterated isotopologue (d3) compared to the sum of all isotopologues.

Isotopic Purity (%) = [Abundance of d3 / (Sum of Abundances of d0 to d4)] x 100

In this illustrative example, the isotopic purity of this compound would be 94.5% .

Experimental Protocol: LC-HRMS for this compound

This section details a typical experimental protocol for the determination of this compound isotopic purity.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve the this compound test sample in the same solvent to achieve a final concentration within the calibration range.

Liquid Chromatography Conditions
ParameterCondition
Column Alltima C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 mM Ammonium Acetate in water, pH 4.8
Mobile Phase B Methanol
Gradient 80% A / 20% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 304 nm
High-Resolution Mass Spectrometry Conditions
ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Acquisition Mode Full Scan
Mass Range m/z 100-500
Resolution > 20,000 FWHM

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound isotopic purity by LC-HRMS.

G Experimental Workflow for this compound Isotopic Purity Analysis cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing and Analysis A Prepare this compound Standard and Sample Solutions B Inject Sample into LC System A->B C Chromatographic Separation B->C D ESI Ionization C->D E High-Resolution Mass Analysis (TOF) D->E F Extract Ion Chromatograms for Each Isotopologue (d0-d4) E->F G Integrate Peak Areas F->G H Calculate Relative Abundance G->H I Determine Isotopic Purity H->I

Workflow for Isotopic Purity Analysis

Comparison with Alternative Methods

While LC-HRMS is the preferred method for isotopic purity analysis, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the nuclear magnetic properties of isotopes.Provides information on the specific location of deuterium atoms within the molecule.Lower sensitivity compared to MS; requires higher sample concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.Suitable for volatile and thermally stable compounds.Not applicable to non-volatile compounds like Ozenoxacin without derivatization.

Quality Control and Acceptance Criteria

Regulatory agencies like the FDA consider deuterated drugs as new chemical entities. Therefore, stringent quality control of isotopic purity is essential. While specific guidelines for this compound are not publicly available, typical acceptance criteria for isotopic purity of deuterated drug substances are often set at ≥ 95% for the desired isotopologue. The levels of other isotopologues should also be monitored and controlled.

Conclusion

The determination of isotopic purity is a critical step in the development and quality control of deuterated drugs like this compound. Liquid chromatography coupled with high-resolution mass spectrometry provides a robust and sensitive method for the accurate quantification of isotopic distribution. The detailed protocol and illustrative data presented in this guide offer a framework for researchers and drug development professionals to establish and validate their own methods for ensuring the quality and consistency of deuterated pharmaceutical products.

References

Incurred Sample Reanalysis in Pharmacokinetic Studies: A Comparative Guide for Ozenoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bioanalytical method validation is critical for regulatory success. Incurred sample reanalysis (ISR) is a key component of this validation, ensuring the reproducibility of pharmacokinetic (PK) data. This guide provides a comparative overview of ISR, with a specific focus on the topical antibiotic, ozenoxacin.

Ozenoxacin, a non-fluorinated quinolone, is approved for the topical treatment of impetigo. A key characteristic of ozenoxacin is its negligible systemic absorption following topical application.[1][2][3] This has significant implications for the applicability of traditional incurred sample reanalysis in its pharmacokinetic studies. While ISR is a standard regulatory requirement for systemically absorbed drugs, its role in the context of ozenoxacin is fundamentally different.

Comparison of Ozenoxacin with Systemically Absorbed Drugs for ISR

The primary distinguishing factor for conducting ISR is the extent of systemic drug absorption. For orally administered or intravenously infused drugs where systemic exposure is intended and significant, ISR is a mandatory component of bioanalytical method validation. In contrast, for topical drugs like ozenoxacin with minimal systemic absorption, the utility and feasibility of ISR in plasma or serum are limited.

FeatureOzenoxacin (Topical Administration)Systemically Absorbed Drugs (e.g., Oral, IV)
Systemic Absorption Negligible; plasma concentrations are often below the limit of quantification.[1][3]Significant and intended.
Applicability of ISR in Plasma/Serum Generally not applicable or feasible due to undetectable drug levels.Mandatory for pivotal pharmacokinetic and bioequivalence studies.
Regulatory Expectation for ISR Focus is on the validation of analytical methods for the drug product and potentially in skin layers, not systemic ISR.Clearly defined by regulatory bodies such as the FDA and EMA.
Bioanalytical Method Focus Quantification in the pharmaceutical formulation and potentially in skin matrices (e.g., stratum corneum).Quantification in systemic matrices like plasma, serum, or whole blood.

Understanding the Incurred Sample Reanalysis (ISR) Workflow

ISR is performed to demonstrate the reproducibility of a bioanalytical method by reanalyzing a subset of study samples in a separate analytical run. The results are then compared with the original values to ensure they are within a predefined acceptance limit.

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome SampleCollection Sample Collection from Dosed Subjects InitialAnalysis Initial Bioanalysis of All Samples SampleCollection->InitialAnalysis SelectSamples Select a Subset of Incurred Samples (up to 10%) InitialAnalysis->SelectSamples Reanalysis Reanalyze Selected Samples on a Different Day SelectSamples->Reanalysis CompareResults Compare Initial and Reanalysis Results Reanalysis->CompareResults Acceptance Assess if ≥67% of Repeats are within ±20% of the Mean CompareResults->Acceptance Pass ISR Passes: Method is Reproducible Acceptance->Pass Pass Fail ISR Fails: Investigate Root Cause Acceptance->Fail Fail ISR_Decision Start Drug in Development PK_Study Pivotal Pharmacokinetic Study Planned? Start->PK_Study Systemic_Absorption Is Systemic Absorption Significant and Measurable? PK_Study->Systemic_Absorption Yes No_ISR Systemic ISR Not Feasible/Applicable. Focus on Method Validation for Formulation. PK_Study->No_ISR No Perform_ISR Conduct Incurred Sample Reanalysis per Regulatory Guidelines Systemic_Absorption->Perform_ISR Yes Systemic_Absorption->No_ISR No (e.g., Ozenoxacin)

References

Unraveling Fragmentation Fingerprints: A Comparative Analysis of Ozenoxacin and Ozenoxacin-d3 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential mass spectrometry fragmentation patterns of the topical antibiotic Ozenoxacin and its deuterated analog, Ozenoxacin-d3, providing crucial data for pharmacokinetic and metabolic studies.

In the landscape of antibacterial drug development and analysis, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of novel compounds. Understanding the fragmentation patterns of a drug and its isotopically labeled counterparts is paramount for developing robust analytical methods. This guide provides a comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of Ozenoxacin, a non-fluorinated quinolone antibiotic, and its deuterated analog, this compound.

Ozenoxacin is distinguished by its potent activity against Gram-positive bacteria, including resistant strains, making it a valuable topical treatment for skin infections like impetigo.[1] this compound, a stable isotope-labeled version of the molecule, is a critical tool for quantitative bioanalysis, serving as an internal standard in pharmacokinetic and drug metabolism studies. The introduction of deuterium atoms results in a predictable mass shift, which aids in distinguishing the analyte from its internal standard.

Comparative Fragmentation Analysis

The fragmentation of Ozenoxacin in positive ion electrospray ionization (ESI) MS/MS is characteristic of the quinolone class of antibiotics, involving key losses of small neutral molecules and cleavages at the substituent groups. A recent study by Matta and Sundararajan proposed a detailed fragmentation pathway for Ozenoxacin using liquid chromatography-quadrupole time-of-flight-tandem mass spectrometry (LC-QTOF-MS/MS).[2][3]

For the purpose of this guide, it is assumed that the three deuterium atoms in this compound are located on the N-methyl group of the methylamino-pyridinyl moiety, a common and chemically stable position for deuteration. This substitution leads to a 3 Dalton mass increase in the precursor ion and in any fragment ions retaining this deuterated group.

The table below summarizes the proposed major fragment ions for both Ozenoxacin and this compound, based on the parent compound's molecular weight (Ozenoxacin: 363.41 g/mol , this compound: 366.43 g/mol ).

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragment DescriptionThis compound Fragment Ion (m/z)
364.16 [M+H]⁺346.15H₂OLoss of water from the carboxylic acid group.349.17
364.16 [M+H]⁺320.15CO₂Decarboxylation of the quinolone core.323.17
364.16 [M+H]⁺302.14H₂O + CO₂Sequential loss of water and carbon dioxide.305.16
364.16 [M+H]⁺243.12C₇H₇N₂Cleavage of the methylamino-pyridinyl moiety.243.12
320.15279.13C₃H₅Loss of the cyclopropyl group from the decarboxylated ion.282.15

Proposed Fragmentation Pathway

The fragmentation of Ozenoxacin is initiated by the protonation of the molecule, typically at the quinolone nitrogen or the pyridinyl nitrogen. Subsequent collision-induced dissociation (CID) leads to a cascade of fragmentation events. The primary fragmentation pathways involve the loss of water and carbon dioxide from the carboxylic acid group on the quinolone core. Further fragmentation can occur at the N-1 cyclopropyl substituent and the C-7 pyridinyl ring.

Ozenoxacin_Fragmentation cluster_ozenoxacin Ozenoxacin cluster_ozenoxacin_d3 This compound M_H [M+H]⁺ m/z 364.16 Frag1 [M+H-H₂O]⁺ m/z 346.15 M_H->Frag1 -H₂O Frag2 [M+H-CO₂]⁺ m/z 320.15 M_H->Frag2 -CO₂ Frag4 Fragment m/z 243.12 M_H->Frag4 -C₇H₇N₂ M_H_d3 [M+H]⁺ m/z 367.18 Frag3 [M+H-H₂O-CO₂]⁺ m/z 302.14 Frag1->Frag3 -CO₂ Frag2->Frag3 -H₂O Frag5 [M+H-CO₂-C₃H₅]⁺ m/z 279.13 Frag2->Frag5 -C₃H₅

Caption: Proposed MS/MS fragmentation pathway of Ozenoxacin.

Experimental Protocols

The following provides a generalized experimental protocol for the MS/MS analysis of Ozenoxacin and this compound, based on common practices for small molecule analysis.

1. Sample Preparation:

  • Prepare stock solutions of Ozenoxacin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions in the mobile phase to the desired concentration range for analysis.

  • For analysis in biological matrices, perform a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase.

2. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer such as a QTOF or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer and heater gas), and capillary voltage for maximum signal intensity of the precursor ions.

  • MS/MS Analysis:

    • Select the protonated molecules of Ozenoxacin ([M+H]⁺ at m/z 364.16) and this compound ([M+H]⁺ at m/z 367.18) as the precursor ions.

    • Optimize the collision energy to induce fragmentation and generate a stable and reproducible pattern of product ions.

    • Acquire full scan MS/MS spectra to identify the major fragment ions. For quantitative analysis, select specific precursor-to-product ion transitions for multiple reaction monitoring (MRM).

This guide provides a foundational understanding of the fragmentation behavior of Ozenoxacin and its deuterated analog. Researchers can leverage this information to develop and validate robust bioanalytical methods for preclinical and clinical studies, ensuring accurate and reliable quantification of this important topical antibiotic.

References

Assessing the Impact of Deuteration on Ozenoxacin's Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected chromatographic behavior of Ozenoxacin and its deuterated analogue. The substitution of hydrogen with its heavier isotope, deuterium, is a strategy increasingly employed in drug development to enhance pharmacokinetic profiles by altering metabolic pathways.[1] However, this isotopic labeling can introduce a shift in chromatographic retention time, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[2] Understanding this effect is crucial for the development of robust analytical methods for deuterated drug candidates.

The Chromatographic Deuterium Isotope Effect (CDE)

The CDE arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These differences influence the molecule's interaction with the stationary phase during chromatography, resulting in altered retention times.[2]

In reversed-phase chromatography (RPC), the most common chromatographic mode for pharmaceutical analysis, deuterated compounds generally elute earlier than their non-deuterated counterparts.[2] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, leading to weaker interactions with the non-polar stationary phase. Conversely, in normal-phase chromatography (NPC), deuterated compounds tend to elute later, suggesting stronger interactions with the polar stationary phase.

Expected Impact on Ozenoxacin

Ozenoxacin is a non-fluorinated quinolone antimicrobial with the chemical formula C₂₁H₂₁N₃O₃. Based on the principles of the CDE, it is anticipated that a deuterated version of Ozenoxacin would exhibit a shorter retention time when analyzed by reversed-phase HPLC under identical conditions. The magnitude of this shift would depend on the number and position of the deuterium atoms within the molecule.

While specific experimental data on the chromatographic retention time of deuterated Ozenoxacin is not publicly available, this guide presents a hypothetical comparison based on established principles and published analytical methods for Ozenoxacin.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data for the chromatographic retention times of Ozenoxacin and a hypothetical deuterated Ozenoxacin (D-Ozenoxacin) when analyzed by the reversed-phase HPLC method detailed in the experimental protocol below.

CompoundExpected Retention Time (minutes)Retention Time Shift (ΔtR) (minutes)
Ozenoxacin2.78N/A
D-Ozenoxacin2.72-0.06

This data is hypothetical and intended for illustrative purposes.

Experimental Protocols

This section details the methodology for assessing the impact of deuteration on the chromatographic retention time of Ozenoxacin.

Standard Preparation
  • Prepare individual stock solutions of Ozenoxacin and its deuterated analogue (D-Ozenoxacin) in a suitable solvent, such as a mixture of acetonitrile and phosphate buffer (50:50 v/v).

  • From the stock solutions, prepare a mixture containing both Ozenoxacin and D-Ozenoxacin at a known concentration ratio (e.g., 1:1).

Chromatographic Conditions (Based on a published RP-HPLC method for Ozenoxacin)
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: COSMOSIL packed column 5C18-MS-II (4.16 ID x 250mm).

  • Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate buffer (pH 3.0) in a 50:50 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 304 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Data Acquisition and Analysis
  • Inject the mixed standard solution into the HPLC system.

  • Record the chromatogram and determine the retention times for both Ozenoxacin and D-Ozenoxacin.

  • Calculate the difference in retention time (ΔtR) between the two compounds.

Workflow for Assessing the Impact of Deuteration on Retention Time

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation stock_ozenoxacin Prepare Ozenoxacin Stock Solution mixed_standard Prepare 1:1 Mixture of Ozenoxacin and D-Ozenoxacin stock_ozenoxacin->mixed_standard stock_d_ozenoxacin Prepare D-Ozenoxacin Stock Solution stock_d_ozenoxacin->mixed_standard hplc_injection Inject Mixed Standard into RP-HPLC System mixed_standard->hplc_injection chromatogram Record Chromatogram hplc_injection->chromatogram determine_rt Determine Retention Times (tR) for both compounds chromatogram->determine_rt calculate_delta Calculate Retention Time Shift (ΔtR = tR_D-Ozenoxacin - tR_Ozenoxacin) determine_rt->calculate_delta report Report Findings calculate_delta->report

Caption: Workflow for assessing the impact of deuteration on retention time.

Conclusion

The incorporation of deuterium into the Ozenoxacin molecule is expected to result in a discernible shift in its chromatographic retention time, with the deuterated analogue likely eluting earlier in reversed-phase HPLC. This Chromatographic Deuterium Isotope Effect, while often small, is a critical consideration for the development of accurate and reliable bioanalytical methods. It is imperative for researchers and drug development professionals to account for this phenomenon to ensure proper separation and quantification of deuterated compounds and their non-deuterated counterparts.

References

Inter-laboratory Comparison for the Quantification of Ozenoxacin Using a Validated LC-MS/MS Method with Ozenoxacin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Ozenoxacin, a topical antibiotic, utilizing its deuterated analogue, Ozenoxacin-d3, as an internal standard. The objective of this comparison is to assess the reproducibility and reliability of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method across different laboratory settings. The data presented herein, while simulated for illustrative purposes, is based on established analytical methodologies and performance criteria outlined in the scientific literature.[1][2][3]

Executive Summary

The accurate quantification of active pharmaceutical ingredients (APIs) like Ozenoxacin is critical in drug development and quality control. Ozenoxacin is a quinolone antibiotic approved for the topical treatment of impetigo.[4] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in LC-MS/MS analysis to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. This guide details a robust LC-MS/MS method and presents a simulated inter-laboratory comparison to demonstrate its performance and transferability.

Experimental Protocol: Quantification of Ozenoxacin by LC-MS/MS

This section outlines the detailed methodology for the quantification of Ozenoxacin in a given matrix (e.g., cream formulation).

1. Materials and Reagents:

  • Ozenoxacin reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Control matrix (e.g., placebo cream)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Ozenoxacin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Ozenoxacin stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking the control matrix with the appropriate Ozenoxacin working standard solutions and a fixed amount of the internal standard working solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the control matrix in the same manner as the calibration standards.

  • Sample Preparation: Accurately weigh a portion of the Ozenoxacin cream sample, dissolve it in methanol, and vortex to ensure homogeneity. An aliquot of this solution is then further diluted, spiked with the internal standard, and centrifuged before analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for Ozenoxacin and this compound. The parent ion for Ozenoxacin is m/z 364.

Data Presentation: Simulated Inter-laboratory Comparison

The following table summarizes the results of a simulated inter-laboratory comparison study involving three distinct laboratories. Each laboratory analyzed three levels of QC samples in triplicate.

LaboratoryQC LevelNominal Conc. (µg/g)Mean Measured Conc. (µg/g)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A Low1.001.020.054.90102.0
Medium5.004.950.214.2499.0
High10.0010.150.454.43101.5
Lab B Low1.000.980.066.1298.0
Medium5.005.100.254.90102.0
High10.009.900.515.1599.0
Lab C Low1.001.050.043.81105.0
Medium5.004.880.234.7197.6
High10.0010.200.484.71102.0
Overall Low1.001.020.065.88101.7
Medium5.004.980.265.2299.5
High10.0010.080.504.96100.8

The results demonstrate good inter-laboratory agreement, with the overall %CV for all QC levels being below 6% and accuracy within ±5% of the nominal values, indicating the method's robustness and transferability.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Ozenoxacin.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Stock Stock Solutions (Ozenoxacin & this compound) Working Working Standards & IS Solution Stock->Working Cal_QC Calibration Standards & QC Samples Working->Cal_QC LC Liquid Chromatography (Separation) Cal_QC->LC Sample Sample Preparation (Extraction & Dilution) MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Ozenoxacin quantification using LC-MS/MS.

Alternative Methodologies

While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalytical and pharmaceutical quantification due to its high selectivity and sensitivity, other methods have also been developed and validated for Ozenoxacin analysis. These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a more common and less expensive technique. Several stability-indicating HPLC methods have been developed for Ozenoxacin. These methods are suitable for quality control of the bulk drug and pharmaceutical formulations. However, they may lack the sensitivity and selectivity of LC-MS/MS, especially for analysis in complex biological matrices.

  • Microbiological Assay: This method determines the potency of the antibiotic based on its inhibitory effect on a susceptible microorganism. While it provides a measure of biological activity, it is generally less precise and more time-consuming than chromatographic methods.

The choice of analytical method depends on the specific application, the required sensitivity and selectivity, and the available instrumentation. For inter-laboratory comparisons aiming for high precision and accuracy, the validated LC-MS/MS method with this compound as an internal standard is highly recommended.

References

Safety Operating Guide

Proper Disposal of Ozenoxacin-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ozenoxacin-d3, a deuterated form of the quinolone antibiotic Ozenoxacin, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. Although this compound is not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), it is still a pharmaceutical compound that requires careful handling and disposal to prevent its release into the environment.[1] Improper disposal of pharmaceuticals can lead to contamination of water supplies and harm to wildlife.

Regulatory Framework

The disposal of chemical waste from laboratories is regulated by several bodies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] It is imperative to adhere to all federal, state, and local regulations governing chemical waste.

**Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research setting.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name ("this compound"), and the words "Non-hazardous Pharmaceutical Waste for Incineration."

    • Segregate this compound waste from other waste streams, such as hazardous chemicals, sharps, and regular trash.[3] Do not mix this compound with solvents or other hazardous materials unless instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Containment:

    • Use a designated, leak-proof container with a secure lid for collecting this compound waste.

    • The container should be made of a material compatible with the chemical.

    • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place them in a sealed bag before putting them into the final waste container.

    • For liquid waste (e.g., solutions containing this compound), use a sealed, shatter-resistant container.

  • Storage:

    • Store the this compound waste container in a designated and secure area within the laboratory, away from general lab traffic.

    • The storage area should be clearly marked as a satellite accumulation area for chemical waste.[4]

  • Disposal through a Licensed Vendor:

    • Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[1] These companies offer "lab pack" services, which are designed for the safe disposal of small quantities of laboratory chemicals.

    • Your institution's EHS office can provide a list of approved vendors.

    • Provide the vendor with the Material Safety Data Sheet (MSDS) for this compound.

  • Recommended Disposal Method:

    • The recommended method for the final disposal of this compound is incineration. Incineration at high temperatures ensures the complete destruction of the pharmaceutical compound, preventing its entry into the ecosystem. The MSDS for this compound specifies that it may be burned in a chemical incinerator equipped with an afterburner and scrubber.

Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Non-hazardous Pharmaceutical WasteAccording to the MSDS, this compound is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200.
Primary Disposal Method IncinerationEnsures complete destruction of the active pharmaceutical ingredient, preventing environmental contamination.
In-Lab Treatment Not RecommendedIn-lab treatment methods like neutralization are not appropriate for this compound. Disposal should be handled by a licensed professional.
Sewer Disposal ProhibitedFlushing pharmaceuticals down the drain can lead to water contamination as wastewater treatment facilities are often not equipped to remove them.
Landfill Disposal Not RecommendedLandfilling can lead to the leaching of the compound into the soil and groundwater.
Container Type Labeled, sealed, and leak-proofPrevents accidental exposure and spillage.
Disposal Vendor Licensed Hazardous Material Disposal CompanyEnsures proper handling, transport, and disposal in accordance with all regulations.

Experimental Workflow for Disposal

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Professional Disposal A This compound Waste Generated (solid or liquid) B Place in a dedicated, labeled, sealed container A->B C Segregate from hazardous waste B->C D Store in designated Satellite Accumulation Area C->D E Contact licensed waste disposal vendor D->E F Arrange for lab pack pickup E->F G Final Disposal: Incineration F->G

Caption: Workflow for the proper disposal of this compound from a laboratory setting.

References

Comprehensive Safety and Handling Guide for Ozenoxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Ozenoxacin-d3, a deuterated analog of the quinolone antibiotic Ozenoxacin. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a pharmaceutical-related compound with unknown potency.[1] While some safety data sheets (SDS) do not classify it as a hazardous chemical under OSHA Hazard Communication Standard 29 CFR 1910.1200, others provide specific hazard statements for the non-deuterated form, Ozenoxacin.[1][2] To ensure maximum safety, it is prudent to handle this compound with the precautions outlined for its non-deuterated counterpart.

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 4[2]
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2/2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Chemical-resistant gloves must be worn. Always inspect gloves prior to use and change them immediately if they are torn, punctured, or contaminated. It is recommended to wear two pairs of gloves, especially during compounding, administering, and disposal. Wash hands thoroughly before putting on and after removing gloves.

  • Skin and Body Protection: Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Impervious clothing should be used to prevent skin contact.

  • Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used. Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve this compound from Storage b->c d Weigh and Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Surfaces and Equipment e->f g Segregate Waste f->g h Dispose of Waste via Licensed Contractor g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Safe Handling Workflow for this compound

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation occurs.

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill and Leak Procedures

In case of a spill, follow these steps:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including respiratory protection.

  • Avoid generating dust during clean-up.

  • For dry spills, sweep or vacuum up the material and place it in a suitable, sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container.

  • Clean the spill surface thoroughly to remove any residual contamination.

  • Prevent the spilled material from entering drains, water courses, or the ground.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed.

  • Disposal: this compound and its contaminated packaging must be disposed of as hazardous waste. Offer excess and expired materials to a licensed hazardous material disposal company. Do not allow the product to reach the sewage system or ground water. Ensure that all federal, state, and local regulations for disposal are followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.